3-Isopropylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLFBMVIGQONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944201 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-28-2 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylphenylboronic acid, a member of the versatile family of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Suzuki coupling, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While some experimental values are not widely reported in the literature, the following tables summarize its key known and predicted properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (3-(1-Methylethyl)phenyl)boronic acid, 3-Cumylboronic acid | - |
| CAS Number | 216019-28-2 | [1][2] |
| Molecular Formula | C₉H₁₃BO₂ | [1][2] |
| Molecular Weight | 164.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Not available (n/a) | [3] |
| Boiling Point | Not available (n/a) | [3] |
Note: The melting point of the isomeric 4-isopropylphenylboronic acid is reported to be in the range of 110-112 °C[4][5]. This can serve as a useful reference point.
Table 2: Solubility Profile of Phenylboronic Acids
While specific quantitative solubility data for this compound is limited, the general solubility trends for phenylboronic acids in common organic solvents are as follows:
| Solvent Type | General Solubility |
| Ethers (e.g., Diethyl ether, THF) | High |
| Ketones (e.g., Acetone) | High |
| Chlorinated Solvents (e.g., Chloroform) | Moderate |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate |
| Aliphatic Hydrocarbons (e.g., Hexanes) | Poor |
| Water | Poorly soluble |
The isopropyl group in the meta position is expected to increase its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. The following is a representative experimental protocol for the synthesis of this compound from 3-bromocumene.
Experimental Protocol: Synthesis from 3-Bromocumene
Materials:
-
3-Bromocumene (1-bromo-3-isopropylbenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a positive pressure of nitrogen, add anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 3-bromocumene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the 3-bromocumene solution to initiate the Grignard reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the pure this compound as a white crystalline solid.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following is a general protocol for the coupling of this compound with an aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
-
Solvent and Base Addition:
-
Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add a degassed 2 M aqueous solution of potassium carbonate (2.0 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-isopropyl-4'-methoxybiphenyl.
-
Safety Information
This compound, like other boronic acids, should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its straightforward synthesis and reactivity make it an important tool for researchers in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this technical guide, scientists can effectively and safely utilize this compound to advance their research endeavors.
References
An In-depth Technical Guide to 3-Isopropylphenylboronic Acid (CAS: 216019-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylphenylboronic acid, identified by the CAS number 216019-28-2, is a versatile organoboron compound increasingly utilized in organic synthesis and medicinal chemistry.[1] Its unique structural features make it a valuable building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 216019-28-2 | [1][2][3] |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 75-80°C | [1] |
| Purity | Typically ≥96-97% | [2] |
| Storage Temperature | Room Temperature or -20°C for long-term storage | [2][4] |
| InChI Key | QSWLFBMVIGQONC-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)c1cccc(B(O)O)c1 |
Synthesis
While specific high-yield synthesis protocols for this compound are not extensively detailed in easily accessible literature, a general and widely adopted method for the synthesis of aryl boronic acids involves the reaction of a corresponding aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
A plausible synthetic route starting from 1-bromo-3-isopropylbenzene is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3-isopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3-isopropylbenzene in anhydrous THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (3-isopropylphenyl)magnesium bromide.
-
Borylation: Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required by the catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are crucial building blocks in the synthesis of bioactive molecules.[6][7] The incorporation of the 3-isopropylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by increasing its lipophilicity and providing specific steric interactions with biological targets. While specific drugs developed directly from this compound are not prominently documented, its use as a synthetic intermediate in the creation of libraries of compounds for screening is a key application.[7] For instance, the synthesis of various kinase inhibitors often involves the use of substituted phenylboronic acids in Suzuki coupling reactions to construct the core scaffolds of these therapeutic agents.[8][9]
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Visualization of Key Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it a significant tool for researchers in materials science and drug discovery. The protocols and data presented in this guide offer a foundational understanding for the effective application of this compound in a research setting. Further exploration into its use in the synthesis of specific, biologically active molecules will likely expand its importance in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 216019-28-2 [sigmaaldrich.com]
- 3. 3-isopropylboronic acid - 216019-28-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. usbio.net [usbio.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. soci.org [soci.org]
- 8. researchgate.net [researchgate.net]
- 9. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
An In-depth Technical Guide to the Synthesis of 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-isopropylphenylboronic acid, a valuable reagent in organic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in drug discovery and development. This document details a representative experimental protocol, presents key quantitative data in a structured format, and illustrates the underlying chemical pathways and workflows.
Introduction
This compound is an organoboron compound that plays a crucial role as an intermediate in organic synthesis. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the versatile construction of biaryl and other complex molecular architectures. The isopropyl substituent provides specific steric and electronic properties that can be exploited in the design of novel pharmaceutical compounds and other advanced materials. The most common and reliable method for the preparation of arylboronic acids, including this compound, involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2][3] This method is widely applicable and can be adapted for various substituted aryl halides.
Synthesis Pathway and Reaction Mechanism
The synthesis of this compound is typically achieved through a two-step process starting from 3-bromoisopropylbenzene. The first step involves the formation of a Grignard reagent, 3-isopropylphenylmagnesium bromide. This is followed by the reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate, to form a boronic ester intermediate. Subsequent hydrolysis of this ester under acidic conditions yields the final product.[1][4]
A critical aspect of this synthesis is the maintenance of anhydrous (dry) conditions during the formation and reaction of the Grignard reagent, as it is highly reactive towards water.[5][6] The reaction with the borate ester is typically performed at low temperatures to prevent the formation of byproducts from multiple additions of the Grignard reagent to the boron center.[1]
Overall Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to 3-Isopropylphenylboronic Acid
Introduction: 3-Isopropylphenylboronic acid is an organoboron compound that serves as a vital building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its structural motif is frequently incorporated into complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth overview of its chemical properties, safety information, synthesis, and key applications, with a focus on experimental protocols relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with an isopropyl group and a boronic acid moiety [-B(OH)₂]. This arrangement makes it a versatile reagent for introducing the 3-isopropylphenyl group into various molecular scaffolds.
| Property | Value | Source(s) |
| Molecular Weight | 164.01 g/mol | [1][2][3] |
| Chemical Formula | C₉H₁₃BO₂ | [2][3] |
| CAS Number | 216019-28-2 | [1][2][3] |
| Physical Form | Crystal - Powder (White to Almost White) | [1] |
| Purity | ≥95% - 97% | [1] |
| InChI | 1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | [1] |
| InChIKey | QSWLFBMVIGQONC-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)c1cccc(B(O)O)c1 |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Adherence to standard safety protocols, including the use of personal protective equipment, is mandatory.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection | [1] |
| Storage | Store at -20°C for long-term stability or at room temperature for short-term use.[1][2][3] |
Synthesis of this compound
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis. The following workflow illustrates a general and widely used method starting from the corresponding aryl halide.
Caption: General workflow for the synthesis of arylboronic acids.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes a general procedure for synthesizing this compound from 1-bromo-3-isopropylbenzene.
Reagents and Equipment:
-
1-bromo-3-isopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Grignard Reagent Formation: Add magnesium turnings to the flask. Dissolve 1-bromo-3-isopropylbenzene in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction. Once initiated (as evidenced by cloudiness or heat), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
Quenching and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous HCl.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) to yield pure this compound.
Key Applications and Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. This compound is an excellent coupling partner for reacting with aryl, heteroaryl, or vinyl halides and triflates to produce biaryl and styrene derivatives, which are prevalent in many drug candidates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Reaction
This protocol provides a general method for coupling this compound with an aryl bromide.[4]
Reagents and Equipment:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
-
Schlenk flask or microwave vial, condenser, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring. For conventional heating, temperatures typically range from 80-110 °C for several hours until TLC or GC-MS analysis shows consumption of the starting material.[5] For microwave-assisted reactions, temperatures of 120-150 °C for 15-30 minutes are common.[4]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Delivery
The boronic acid group is a "smart" functional handle used in advanced drug delivery systems.[6] It can form reversible covalent bonds (boronate esters) with molecules containing cis-1,2- or 1,3-diols, such as sugars, glycoproteins, and certain polyphenolic drugs.[7] This interaction is pH-sensitive; the bond is stable at physiological pH (~7.4) but cleaves in the acidic microenvironment of tumors or endosomes (pH 5.0-6.5), triggering drug release.[8]
Caption: pH-responsive drug release from a phenylboronic acid (PBA) nanoparticle.
Conceptual Protocol: Preparation of Drug-Loaded PBA Nanoparticles
This protocol outlines the general steps for creating pH-responsive drug-delivery nanoparticles using a pre-synthesized polymer bearing phenylboronic acid side chains.
Methodology:
-
Polymer Synthesis: First, a polymer backbone (e.g., poly(acrylate) or polycarbonate) is functionalized with pendant phenylboronic acid groups. This is typically achieved by polymerizing a monomer that already contains the PBA moiety.
-
Drug Loading and Nanoparticle Formation: The drug loading is often accomplished via a nanoprecipitation or solvent displacement method.[7][9]
-
Dissolve the PBA-functionalized polymer and a diol-containing drug (e.g., emodin) in a water-miscible organic solvent (e.g., THF or methanol).[7]
-
Add this organic solution dropwise into a vigorously stirring aqueous buffer at a pH where boronate ester formation is favorable (typically pH > 7.4).
-
The hydrophobic interactions and formation of boronate esters cause the polymer chains to self-assemble into core-shell nanoparticles, encapsulating the drug.
-
-
Purification: Remove the organic solvent under reduced pressure. Purify the resulting nanoparticle suspension by dialysis against water to remove any unloaded drug and excess reagents.
-
Characterization: Characterize the nanoparticles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading efficiency (using UV-Vis or HPLC), and pH-responsive release profile.
Conclusion
This compound is a highly valuable and versatile reagent for scientific researchers. Its primary role as a substrate in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures essential for drug discovery and material science. Furthermore, the inherent chemical properties of its boronic acid group are being increasingly exploited to design sophisticated, stimuli-responsive systems for targeted drug delivery. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a research setting.
References
- 1. This compound | 216019-28-2 [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 3-Isopropylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-isopropylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the closely related compounds, phenylboronic acid and isobutoxyphenylboronic acid, as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.
Introduction to this compound
This compound is an organic compound containing a boronic acid functional group attached to an isopropyl-substituted phenyl ring.[1][2] This class of compounds, arylboronic acids, are of significant interest and are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Solubility Data
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [4]
| Organic Solvent | Molar Fraction (x) at given Temperature (T/K) |
| Acetone | Data presented graphically; shows good solubility |
| Chloroform | Moderate solubility |
| Dipropyl Ether | High solubility |
| Methylcyclohexane | Very low solubility |
| 3-Pentanone | Unsuccessful determination due to data discrepancy |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]
| Organic Solvent | Isomer | Molar Fraction (x) at given Temperature (T/K) |
| Chloroform | ortho- | High solubility |
| meta- | Moderate solubility | |
| para- | Moderate solubility | |
| 3-Pentanone | ortho- | High solubility |
| meta- | Moderate solubility | |
| para- | Moderate solubility | |
| Acetone | ortho- | High solubility |
| meta- | Moderate solubility | |
| para- | Moderate solubility | |
| Dipropyl Ether | ortho- | Moderate solubility |
| meta- | Lower solubility than phenylboronic acid | |
| para- | Lower solubility than phenylboronic acid | |
| Methylcyclohexane | ortho- | Low solubility |
| meta- | Very low solubility | |
| para- | Very low solubility |
Note: The introduction of an isobutoxy group to the phenylboronic acid ring generally increases solubility in most of the tested solvents, with the exception of dipropyl ether.[3]
Experimental Protocol for Solubility Determination
A prevalent and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method .[3][5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
3.1. Materials and Equipment
-
This compound (or other boronic acid of interest)
-
High-purity organic solvents
-
Glass test tubes with stoppers
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam for turbidity measurement (optional, for enhanced precision)
-
Analytical balance
3.2. Methodology
-
Sample Preparation: A sample of known composition, with an accuracy of 0.0002 mole fraction, is prepared by weighing the desired amounts of the boronic acid and the solvent into a glass test tube.[3]
-
Heating and Stirring: The test tube is placed in a temperature-controlled bath and the mixture is stirred vigorously. The temperature of the bath is slowly and constantly increased, for example, at a rate of 0.1-0.5 °C/min.[5]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually by observing the point at which the solution becomes clear, or more accurately by using a luminance probe or by monitoring the scattering of a laser beam passing through the solution.[3][5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[5]
-
Data Collection: The procedure is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of a boronic acid.
Caption: Workflow for determining boronic acid solubility via the dynamic method.
Factors Influencing Solubility
The solubility of arylboronic acids is influenced by several factors:
-
Solvent Polarity: As observed with phenylboronic acid, solubility is generally higher in more polar solvents like ethers and ketones and lower in nonpolar hydrocarbons.[4]
-
Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring have a significant impact on solubility. For instance, the introduction of an isobutoxy group generally increases solubility.[3]
-
Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This equilibrium is dependent on the solvent and substituents and can complicate solubility measurements.[3]
Conclusion
While direct quantitative solubility data for this compound in organic solvents is sparse, the information available for analogous compounds provides a solid foundation for estimating its behavior. For precise solubility determination, the dynamic method offers a robust and reliable experimental protocol. A thorough understanding of the solubility of this compound is essential for its effective use in organic synthesis and drug development, enabling the optimization of reaction conditions, purification strategies, and formulation development.
References
An In-depth Technical Guide to the NMR Data and Interpretation of 3-Isopropylphenylboronic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of key chemical moieties is paramount. 3-Isopropylphenylboronic acid is a valuable building block in organic synthesis, and its precise nuclear magnetic resonance (NMR) data is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including data presentation, experimental protocols, and in-depth interpretation.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| B(OH)₂ | 4.5 - 5.5 | br s | - | 2H |
| Ar-H | 7.6 - 7.8 | m | - | 2H |
| Ar-H | 7.3 - 7.5 | m | - | 2H |
| CH(CH₃)₂ | 2.9 - 3.1 | sept | ~7.0 | 1H |
| CH(CH₃)₂ | 1.2 - 1.3 | d | ~7.0 | 6H |
Predicted data in DMSO-d₆. The broad singlet for the boronic acid protons is exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-B | 130 - 135 (often not observed) |
| C-isopropyl | 148 - 150 |
| Ar-C | 132 - 134 |
| Ar-C | 127 - 129 |
| Ar-C | 126 - 128 |
| Ar-C | 130 - 132 |
| C H(CH₃)₂ | 34 - 36 |
| CH(C H₃)₂ | 23 - 25 |
Predicted data in DMSO-d₆. The carbon attached to the boron atom is often broadened or not observed due to the quadrupolar relaxation of the boron nucleus.[2]
Table 3: Experimental NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (in CDCl₃) [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.64 | d | 7.0 | 1H |
| Ar-H | 7.60 | d | 2.0 | 1H |
| Ar-H | 7.38 | dd | 8.0, 7.5 | 1H |
| Ar-H (catechol) | 7.30 | m | - | 2H |
| Ar-H (catechol) | 7.11 | m | - | 2H |
| Ar-H | 7.09 | ddd | 8.0, 2.5, 1.0 | 1H |
| OCH(CH₃)₂ | 4.64 | sept | 6.0 | 1H |
| OCH(CH₃)₂ | 1.37 | d | 6.0 | 6H |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality NMR data for phenylboronic acid derivatives.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Temperature: 298 K.
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
NMR Data Interpretation
The NMR spectra of this compound can be interpreted by analyzing the distinct chemical shifts and coupling patterns of the aromatic and isopropyl protons and carbons.
¹H NMR Spectrum Interpretation
-
Isopropyl Group: The isopropyl group gives rise to two characteristic signals. A septet (a signal split into seven lines) is expected for the methine proton (-CH) between 2.9 and 3.1 ppm. This splitting pattern is due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet (a signal split into two lines) further upfield, between 1.2 and 1.3 ppm, due to coupling with the single methine proton. The integration of these signals will be in a 1:6 ratio, respectively.
-
Aromatic Protons: The four protons on the phenyl ring will appear in the aromatic region of the spectrum, typically between 7.3 and 7.8 ppm. Due to the meta-substitution pattern, a complex multiplet is expected. The protons ortho to the boronic acid group will be the most deshielded.
-
Boronic Acid Protons: The two protons of the -B(OH)₂ group are acidic and will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and it will typically appear between 4.5 and 5.5 ppm. This peak will disappear upon the addition of a drop of D₂O to the NMR tube due to proton exchange.
¹³C NMR Spectrum Interpretation
-
Isopropyl Group: The isopropyl group will show two signals in the aliphatic region of the ¹³C NMR spectrum. The methine carbon (-CH) is expected to appear around 34-36 ppm, while the two equivalent methyl carbons (-CH₃) will be observed further upfield at approximately 23-25 ppm.
-
Aromatic Carbons: The phenyl ring will exhibit four distinct signals in the aromatic region (125-150 ppm). The carbon atom directly attached to the boron atom (C-B) is often difficult to observe because the quadrupolar boron nucleus (both ¹⁰B and ¹¹B isotopes) can cause significant broadening of the signal.[2] The carbon atom bearing the isopropyl group will be a quaternary carbon and is expected around 148-150 ppm. The other four aromatic carbons will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the isopropyl and boronic acid substituents.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels for the different proton and carbon environments to aid in the interpretation of the NMR data.
References
A Technical Guide to 3-Isopropylphenylboronic Acid: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical and chemical properties of 3-Isopropylphenylboronic acid, a key building block in organic synthesis. The information presented is intended to support laboratory professionals in the safe handling, storage, and application of this reagent.
Physical Appearance
This compound is a solid organic compound. At room temperature, it presents as a white to almost white crystalline powder. As with many boronic acids, it is important to handle the material in a well-ventilated area and to avoid the creation of dust.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| CAS Number | 216019-28-2 | [1][2] |
| Molecular Formula | C₉H₁₃BO₂ | [1][2][3] |
| Molecular Weight | 164.01 g/mol | [1][2][3] |
| Physical Form | Crystal - Powder | |
| Color | White - Almost white | |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Purity | Typically ≥95% - 97% | [3] |
Handling and Storage
General Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[5][6]. Wash hands thoroughly after handling[5].
Storage: this compound should be stored in a tightly sealed container in a cool, dry place. Several sources recommend storage at -20°C for long-term stability[1][2]. Boronic acids, in general, can be sensitive to moisture and air; therefore, storage under an inert atmosphere may be advisable[5][6].
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general approach for the synthesis of phenylboronic acids is well-established. One common method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For instance, the synthesis of 3-acrylamidophenylboronic acid involves the reaction of 3-aminophenylboronic acid with acryloyl chloride[7]. Another general protocol for Suzuki-Miyaura coupling reactions, a primary application of boronic acids, involves reacting the boronic acid with an aryl halide in the presence of a palladium catalyst and a base[8].
Visualizing Key Properties
The following diagram illustrates the relationship between this compound and its fundamental physicochemical properties.
Caption: Key identifiers and properties of this compound.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 3-Isopropylphenylboronicacid | CymitQuimica [cymitquimica.com]
- 4. 3-isopropylboronic acid - 216019-28-2 - Structure, Synthesis, Properties [organoborons.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability and Storage of 3-Isopropylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Isopropylphenylboronic acid. While specific quantitative stability data for this particular compound is limited in publicly available literature, this guide summarizes the well-established stability profile of arylboronic acids as a class. The principles and protocols outlined herein are directly applicable to this compound and are intended to ensure its integrity for research and development applications.
Core Concepts of Arylboronic Acid Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, pH, and light can significantly impact the rate of these degradation processes.
Protodeboronation: This is a crucial degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cumene and boric acid.[1][2] This process can be catalyzed by aqueous or acidic conditions.
Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-isopropylphenol) and boric acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.
Quantitative Stability and Storage Recommendations
| Parameter | Condition/Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage. [3][4] | Reduces the rate of thermal degradation and slows down potential oxidative processes. |
| Room temperature storage is also mentioned by some suppliers for shipping.[4][5] | Suitable for short periods, but refrigerated or frozen conditions are preferable for maintaining long-term purity. | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment. | Arylboronic acids are sensitive to moisture, which can facilitate protodeboronation.[1] |
| Light | Store in a light-resistant container. | Protects the compound from potential photolytic degradation. |
| pH | Maintain neutral pH in solution. | Both acidic and basic conditions can catalyze the protodeboronation of arylboronic acids.[1] |
Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.
Recommended Handling and Storage Workflow
To ensure the long-term stability and integrity of this compound, the following workflow is recommended.
References
An In-depth Technical Guide to the Safe Handling of 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 3-Isopropylphenylboronic acid (CAS No. 216019-28-2), a key building block in organic synthesis and drug discovery. The information presented is collated from multiple reputable chemical suppliers and safety data repositories to ensure a thorough understanding of its hazards, handling, and emergency procedures.
Section 1: Chemical Identification and Physical Properties
This compound is a white to almost white crystalline powder.[1] Key identifying and physical data are summarized below.
| Identifier | Value | Reference |
| CAS Number | 216019-28-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₁₃BO₂ | [2][3][5][7][8] |
| Molecular Weight | 164.01 g/mol | [2][3][5][7][8] |
| Physical Form | Crystal - Powder / White - Almost white | [1] |
| Purity | ≥95% - 97% | [1][2][8] |
| InChI Key | QSWLFBMVIGQONC-UHFFFAOYSA-N | [1][8][9] |
| SMILES | CC(C)c1cccc(B(O)O)c1 | [2][8] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications from various suppliers indicate a range of potential health effects.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram | Reference |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 | [1] |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | GHS07 | [1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [6] |
Summary of Hazards:
-
Oral Toxicity: Harmful if ingested.[1]
-
Skin Hazards: Causes skin irritation and may lead to an allergic skin reaction upon contact.[1][6]
-
Eye Hazards: Causes serious eye irritation.[6]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Avoid contact with skin and eyes.[10]
-
Do not breathe dust, vapor, mist, or gas.[10]
-
Wash hands and face thoroughly after handling.[11]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[6]
-
Use in a well-ventilated area or outdoors.[11]
-
Do not eat, drink, or smoke when using this product.[11]
Storage:
-
Store in a tightly closed container.[10]
-
Keep in a dry, cool, and well-ventilated place.[10][11] Recommended storage temperatures range from room temperature to -20°C for long-term stability.[1][2][3][7]
-
Store locked up.[11]
Section 4: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Procedure | Reference |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [11] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [11] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [11] |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11] |
Section 5: Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust.[12][13]
-
Containment and Cleanup: Cover drains to prevent entry into the sewer system.[12] Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[10][13] Avoid generating dust.[12]
-
Environmental Precautions: Do not let the product enter drains.[12]
Section 6: Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste material should be handled by an approved waste disposal plant.[11]
Visualizing Safety Protocols
To further clarify safety procedures, the following diagrams illustrate key workflows.
References
- 1. This compound | 216019-28-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. usbio.net [usbio.net]
- 4. pschemicals.com [pschemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 216019-28-2 | TCI Deutschland GmbH [tcichemicals.com]
- 7. usbio.net [usbio.net]
- 8. 3-Isopropylphenylboronicacid | CymitQuimica [cymitquimica.com]
- 9. 3-isopropylboronic acid - 216019-28-2 - Structure, Synthesis, Properties [organoborons.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. combi-blocks.com [combi-blocks.com]
commercial suppliers of 3-Isopropylphenylboronic acid
An In-depth Technical Guide to 3-Isopropylphenylboronic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into its applications.
Core Technical Data
This compound is a white to off-white crystalline powder. Below is a summary of its key chemical and physical properties gathered from various commercial suppliers.
| Property | Value | References |
| CAS Number | 216019-28-2 | |
| Molecular Formula | C₉H₁₃BO₂ | [1][2] |
| Molecular Weight | 164.01 g/mol | [1][2] |
| Purity | Typically ≥95% - 97% | [2][3] |
| Melting Point | 75-80 °C | |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | Room Temperature to -20°C |
Applications in Synthesis and Medicinal Chemistry
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
The presence of the isopropyl group can enhance the lipophilicity of molecules, a property often beneficial for drug candidates. Boronic acids, in general, are of growing interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets, such as serine proteases. Several FDA-approved drugs contain a boronic acid moiety, highlighting their therapeutic potential.
Experimental Protocols
While specific protocols for this compound are often embedded within broader synthetic procedures, a general methodology for a Suzuki-Miyaura coupling reaction is provided below. This protocol is based on established procedures for similar arylboronic acids and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound:
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 5:1 ratio, 6 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the Suzuki-Miyaura coupling reaction.
Signaling Pathway Context
While this compound is a synthetic building block and not typically a direct modulator of signaling pathways, the compounds synthesized using it may target various biological pathways. For instance, biaryl compounds are prevalent in kinase inhibitors, which target signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by a hypothetical inhibitor synthesized using this compound.
Caption: A generic kinase signaling pathway.
Commercial Suppliers
A number of chemical suppliers provide this compound for research and development purposes. When selecting a supplier, researchers should consider purity, available quantities, and the availability of technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Known Commercial Suppliers:
-
Sigma-Aldrich
-
Combi-Blocks
-
TCI Chemicals
-
Apollo Scientific
-
Oakwood Chemical
It is recommended to request a Certificate of Analysis from the supplier to obtain lot-specific data on purity and impurity profiles.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
An In-depth Technical Guide to 3-Isopropylphenylboronic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-isopropylphenylboronic acid and its corresponding anhydride, triphenylboroxine derivative. It covers their chemical and physical properties, detailed synthesis protocols, and applications, with a particular focus on their relevance in drug development and organic synthesis.
Core Chemical and Physical Properties
This compound is an organoboron compound that is frequently utilized in organic synthesis, most notably as a key reagent in Suzuki-Miyaura cross-coupling reactions. It is commercially available, often as a white to off-white crystalline powder, and typically contains varying amounts of its anhydride form, the corresponding triphenylboroxine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₂ | [1][2] |
| Molecular Weight | 164.01 g/mol | [1][2] |
| CAS Number | 216019-28-2 | [1][2] |
| Appearance | White to almost white crystal or powder | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Data
Table 2: Reference Spectroscopic Data for a 3-Isopropoxy Analog
| Parameter | Value |
| ¹H NMR (500 MHz, CDCl₃) δ/ppm | 7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.38 (dd, J = 8.0, 7.5 Hz, 1H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H), 4.64 (septet, J = 6.0 Hz, 1H), 1.37 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ/ppm | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 (Note: The carbon adjacent to boron is often not detected) |
| IR (solid, ATR, cm⁻¹) | 3070, 2987, 2973, 2929, 2881, 1567, 1471, 1425, 1369, 1290, 1241, 1216, 1132, 1116, 1064, 997, 970, 809, 742, 700 |
| HRMS (APCI-TOF) [M+H]⁺ | Calculated for C₁₅H₁₅BO₃: 255.1187, Found: 255.1193 |
Note: The data presented is for 3-isopropoxyphenylboronic acid catechol ester and should be used as an estimation for this compound.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Protocol: Synthesis of this compound from 1-Bromo-3-isopropylbenzene
Materials:
-
1-Bromo-3-isopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-3-isopropylbenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the cooled Grignard solution, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white solid.
Formation of 3-Isopropylphenylboronic Anhydride (Triphenylboroxine)
Boronic acids can undergo dehydration to form their corresponding cyclic trimetric anhydrides, known as boroxines. This process can occur upon heating or even gradually at room temperature.[1][4]
Protocol: Synthesis of Tris(3-isopropylphenyl)boroxine
Materials:
-
This compound
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield tris(3-isopropylphenyl)boroxine as a solid. The product can be further purified by recrystallization if necessary.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen gas atmosphere
Procedure:
-
In a Schlenk flask, combine 4-bromoanisole (1 equivalent), this compound (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain the coupled product.
Role in Drug Development and Medicinal Chemistry
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[5][6][7][8] The boron atom in these compounds can form reversible covalent bonds with diols, a functionality present in many biological molecules, including sugars and specific amino acid residues in enzymes.[9]
While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of substituted phenylboronic acids serves as a crucial pharmacophore and a versatile building block in the synthesis of therapeutic agents.
Key Applications of Phenylboronic Acids in Medicinal Chemistry:
-
Enzyme Inhibition: The ability of the boronic acid moiety to interact with serine, threonine, or other diol-containing residues in the active sites of enzymes makes them effective inhibitors. This is the principle behind the proteasome inhibitor bortezomib, a successful anticancer drug.
-
Bioisosteric Replacement: The phenylboronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids or phenols, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Targeted Drug Delivery: The affinity of boronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, is being explored for targeted drug delivery systems.[6]
-
Synthetic Intermediates: As demonstrated in the Suzuki-Miyaura coupling, phenylboronic acids are fundamental building blocks for the synthesis of complex organic molecules that form the core of many pharmaceuticals.[5]
The isopropyl group at the 3-position of the phenyl ring in this compound provides a specific lipophilic character and steric profile that can be exploited in drug design to fine-tune the binding affinity and selectivity of a molecule for its biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Reactivity: A Technical Guide to the Carbon-Boron Bond in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The carbon-boron (C-B) bond in boronic acids and their derivatives is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision. Its unique reactivity profile, characterized by a delicate balance of stability and controlled lability, has propelled boronic acids to the forefront of cross-coupling chemistry and other essential transformations. This technical guide provides an in-depth exploration of the factors governing the reactivity of the C-B bond, with a focus on the key reactions that have become indispensable tools for researchers in academia and the pharmaceutical industry.
Fundamental Properties of the Carbon-Boron Bond
The C-B bond is a covalent bond with low polarity, owing to the similar electronegativity of carbon (2.55) and boron (2.04). Structurally, boronic acids feature a trigonal planar boron atom with an empty p-orbital, rendering them mild Lewis acids. This Lewis acidity is a critical determinant of their reactivity, allowing for activation through coordination with bases or metal catalysts. The nature of the organic substituent (R) in R-B(OH)₂ significantly influences the bond's strength and reactivity through electronic and steric effects.
Quantitative Insights into C-B Bond Reactivity
A quantitative understanding of the C-B bond's behavior is crucial for reaction design and optimization. The following tables summarize key quantitative data related to the C-B bond's strength and kinetic behavior in various reactions.
Carbon-Boron Bond Dissociation Energies (BDEs)
While extensive experimental data on C-B BDEs in boronic acids is limited, computational studies provide valuable insights into bond strengths. The following table presents computationally derived BDEs for various organoboron compounds. In general, the first BDEs for B-C bonds in organoboranes are comparable to or even stronger than C-C bonds in hydrocarbons, despite the lower average B-C bond energies.[1]
| Compound Class | Substituent (R) | Hybridization of C | Calculated BDE (kcal/mol) |
| Alkylboranes | Methyl | sp³ | ~88-90 |
| Ethyl | sp³ | ~87-89 | |
| Alkenylboranes | Vinyl | sp² | ~100-105 |
| Arylboronic Acids | Phenyl | sp² | ~110-115 |
| 4-Methoxyphenyl | sp² | ~109-114 | |
| 4-Nitrophenyl | sp² | ~111-116 |
Note: These values are approximate and can vary based on the computational method employed. The data is synthesized from computational studies and serves as a comparative guide.
Kinetic Data for Key Reactions
The rate at which the C-B bond undergoes cleavage is a critical parameter in synthetic applications. The following tables summarize kinetic data for protodeboronation and the transmetalation step of the Suzuki-Miyaura coupling.
Table 2.2.1: pH-Rate Profile for Protodeboronation of Arylboronic Acids
Protodeboronation, the cleavage of the C-B bond by a proton source, is often an undesired side reaction. Its rate is highly dependent on the pH and the electronic nature of the aryl substituent. The data below is derived from studies conducted in 50% aqueous dioxane at 70°C.
| Arylboronic Acid | pKa | pH at Max Rate | Maximum Half-life (t½) |
| Phenylboronic acid | 8.8 | ~9 | ~ hours |
| 4-Methoxyphenylboronic acid | 9.1 | ~9.5 | ~ hours |
| 4-Chlorophenylboronic acid | 8.3 | ~8.5 | ~ minutes |
| 2,6-Difluorophenylboronic acid | 6.8 | ~7 | ~ seconds |
| 2-Pyridylboronic acid | - | ~7 | ~25-50 seconds |
| 3-Pyridylboronic acid | - | >12 | >1 week |
| 4-Pyridylboronic acid | - | >12 | >1 week |
| 5-Thiazolylboronic acid | - | ~7 | ~25-50 seconds |
Data is compiled from kinetic studies and pH-rate profiles.[2][3]
Table 2.2.2: Comparative Rate Constants for Suzuki-Miyaura Transmetalation Pathways
Transmetalation is the key step in Suzuki-Miyaura coupling where the organic group is transferred from boron to the palladium catalyst. Two primary pathways are debated: the "boronate pathway" (reaction of an activated boronate with a palladium halide) and the "oxo-palladium pathway" (reaction of a neutral boronic acid with a palladium hydroxide complex).
| Reactants | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |
| Arylpalladium hydroxide + Arylboronic acid | -40 | 2.4 x 10⁻³ |
| Arylpalladium halide + Aryltrihydroxyborate | -30 | < 10% conversion after 11h |
| Arylpalladium halide + Aryltrihydroxyborate (estimated at -40°C) | -40 | 1.7 x 10⁻⁷ |
These kinetic studies suggest that the reaction between the arylpalladium hydroxide complex and the neutral boronic acid is significantly faster and is likely the dominant pathway for transmetalation under many Suzuki-Miyaura reaction conditions.
Key Reactions Involving the Carbon-Boron Bond
The reactivity of the C-B bond is harnessed in a variety of powerful synthetic transformations.
Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of boronic acids with organic halides or triflates is arguably the most prominent application of boronic acids. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds (C-N, C-O, C-S) through the copper-mediated reaction of boronic acids with amines, alcohols, or thiols. This reaction is attractive for its often mild conditions and the use of a more abundant and less expensive metal catalyst than palladium.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.[4][5][6][7]
Oxidation of the Carbon-Boron Bond
The C-B bond can be readily oxidized to a carbon-oxygen bond, most commonly using basic hydrogen peroxide. This transformation is highly valuable for the stereospecific synthesis of alcohols from organoboranes.
Caption: General experimental workflow for the oxidation of boronic acids.
Protodeboronation
As previously mentioned, protodeboronation is the cleavage of the C-B bond by a proton. While often a detrimental side reaction, it can be synthetically useful for the regioselective introduction of a hydrogen atom. The reaction is highly sensitive to pH, with different mechanisms operating under acidic, neutral, and basic conditions.
Caption: pH-dependent pathways for protodeboronation.[2][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for harnessing the reactivity of the C-B bond.
Kinetic Monitoring of Suzuki-Miyaura Coupling by NMR Spectroscopy
Objective: To determine the reaction rate of a Suzuki-Miyaura coupling by monitoring the disappearance of starting material and the appearance of product over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and internal standard (0.2 equiv) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
Add the palladium catalyst (e.g., 2 mol%) to the NMR tube, quickly shake, and place it in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting aryl halide, the product, and the internal standard in each spectrum.
-
Calculate the concentration of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.
Determination of the pH-Rate Profile for Protodeboronation
Objective: To measure the rate of protodeboronation of a boronic acid at various pH values.
Materials:
-
Boronic acid
-
A series of aqueous buffers of known pH (e.g., phosphate, borate buffers)
-
Co-solvent (e.g., 1,4-dioxane)
-
Internal standard
-
NMR tubes
-
NMR spectrometer with variable temperature control
Procedure:
-
Prepare stock solutions of the boronic acid and the internal standard in the co-solvent.
-
For each pH value, prepare an NMR tube containing the appropriate aqueous buffer and co-solvent (typically 1:1 v/v).
-
Add a known amount of the boronic acid stock solution to the NMR tube.
-
Place the NMR tube in the pre-heated NMR probe (e.g., 70°C).
-
Acquire a series of ¹H NMR spectra over time.
-
Integrate the signals of the boronic acid and the protodeboronated product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the boronic acid versus time. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs) at that pH.
-
Repeat for all pH values and plot log(k_obs) versus pH to generate the pH-rate profile.[2][8]
Kinetic Analysis of Boronic Acid Oxidation by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the oxidation of a boronic acid with hydrogen peroxide.
Materials:
-
Boronic acid
-
Hydrogen peroxide solution
-
Aqueous buffer of known pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the boronic acid in the aqueous buffer.
-
Prepare a stock solution of hydrogen peroxide in the same buffer.
-
Determine the molar absorptivity of the boronic acid and the corresponding phenol product at a wavelength where their absorbance differs significantly.
-
In a quartz cuvette, place a known volume and concentration of the boronic acid solution.
-
Initiate the reaction by adding a known volume and concentration of the hydrogen peroxide solution (in excess to ensure pseudo-first-order conditions).
-
Immediately start monitoring the change in absorbance at the chosen wavelength over time.
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant is then calculated by dividing k_obs by the concentration of hydrogen peroxide.[9][10]
Conclusion
The carbon-boron bond in boronic acids exhibits a rich and nuanced reactivity that has been extensively leveraged in modern organic synthesis. A thorough understanding of the factors that govern its stability and cleavage, supported by quantitative kinetic and thermodynamic data, is paramount for the rational design of novel synthetic methodologies and the efficient construction of molecules with significant biological and material applications. The experimental protocols provided herein offer a starting point for researchers to delve deeper into the fascinating world of boronic acid chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemica.com [medchemica.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
Methodological & Application
Application Notes and Protocols: 3-Isopropylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. Among these, 3-isopropylphenylboronic acid is a valuable building block for the introduction of the 3-isopropylphenyl moiety, a structural motif found in numerous biologically active compounds and advanced materials. The isopropyl group can enhance solubility and introduce specific steric and electronic properties to the target molecule.
These application notes provide detailed protocols and quantitative data for the utilization of this compound in Suzuki-Miyaura coupling reactions, offering a practical guide for researchers in academia and industry.
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (in this case, the 3-isopropylphenyl group) is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from literature sources to provide a basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF | 90 | 8 | 88 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 6 | 95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 16 | 78 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | BrettPhos (6) | CsF | Dioxane | 130 | 18 | 79 |
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: Synthesis of 3-Isopropyl-4'-methylbiphenyl
Materials:
-
This compound (1.2 mmol, 213 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-isopropyl-4'-methylbiphenyl.
Protocol 2: Synthesis of 3-Isopropyl-4'-nitrobiphenyl
Materials:
-
This compound (1.5 mmol, 264 mg)
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
N,N-Dimethylformamide (DMF, 8 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene and this compound in DMF.
-
Add sodium carbonate and Tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-isopropyl-4'-nitrobiphenyl.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the cross-coupling of 3-isopropylphenylboronic acid, a key building block in the synthesis of pharmaceuticals and functional materials. The protocols detailed below cover Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering a range of methodologies for the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The ability to selectively form new bonds with high efficiency and functional group tolerance has made these reactions indispensable in drug discovery and development. This compound, with its sterically demanding isopropyl group, presents unique challenges and opportunities in cross-coupling reactions. The selection of the appropriate palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities. These notes offer detailed protocols and comparative data to guide researchers in successfully employing this versatile building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. The reaction of this compound with various aryl halides can be achieved using a range of palladium catalysts. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction with the sterically hindered boronic acid.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | - | CsF (2.0 eq) | Toluene/DMF | 100 | 12 | Not Specified |
| 8-bromo-isoquinoline derivative | PdCl₂(dppf)·CH₂Cl₂ (cat.) | - | Not Specified | Not Specified | 60 | 17 | Not Specified |
| 3-chlorophenyl derivative | Pd(PPh₃)₂Cl₂ (cat.) | - | Cs₂CO₃ (2N aq.) | 1,4-Dioxane | 120 | 0.5 | Not Specified |
| Aryl Bromide | Pd/LaF₃ nanocatalyst | - | K₂CO₃ | Water | 70 | Not Specified | up to 97 |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and cesium fluoride (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add toluene and DMF to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines. While direct coupling of this compound is not the standard protocol, its corresponding amine, 3-isopropylaniline, is a key substrate.
Illustrative Conditions for Buchwald-Hartwig Amination of 3-Bromo-5-isopropylaniline
| Amine Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |
| Arylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with 3-isopropylaniline.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Isopropylaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv).
-
Add the aryl bromide (1.0 equiv) and 3-isopropylaniline (1.2 equiv).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between aryl halides and alkenes. For the synthesis of 3-isopropylphenyl substituted alkenes, a two-step approach is common, starting with the synthesis of a 3-isopropylphenyl halide followed by the Heck coupling.
Illustrative Conditions for Heck Reaction
| Alkene Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |
| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120-140 |
General Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of an aryl bromide with an alkene.
Materials:
-
3-Isopropylphenyl bromide (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by 3-isopropylphenyl bromide (1.0 equiv), the alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. To synthesize compounds containing the 3-isopropylphenylacetylene moiety, a common route involves the Sonogashira coupling of a 3-isopropylphenyl halide with a terminal alkyne. A protocol for the synthesis of 4-(3-isopropylphenyl)-1,2,3-triazole from 1-ethynyl-3-isopropylbenzene has been reported.
Illustrative Conditions for Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-70 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 45 |
General Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
3-Iodo-isopropylbenzene (1.0 equiv)
-
Terminal alkyne (e.g., trimethylsilylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous 1,4-dioxane and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to 45 °C for 5 hours, or until completion.
-
After cooling, filter the reaction mixture through Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship of catalyst components.
Application Notes and Protocols for Suzuki Coupling with 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 3-isopropylphenylboronic acid with various aryl halides. The steric hindrance imparted by the isopropyl group presents unique challenges that can be overcome with the appropriate choice of catalyst, ligand, base, and solvent system. The methodologies described herein are designed to provide robust and high-yielding syntheses of 3-isopropylbiphenyl derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
The choice of base is critical for the activation of the boronic acid to facilitate transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Data Presentation: Reaction Conditions for Suzuki Coupling of this compound
The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with a selection of aryl halides. These conditions are based on established protocols for sterically hindered substrates and are expected to provide good to excellent yields.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | >90 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | >95 |
| 2-Bromopyridine | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | >90 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Applications of 3-Isopropylphenylboronic Acid in Medicinal Chemistry: A Building Block for Potent Enzyme Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylphenylboronic acid is a versatile synthetic intermediate that has found significant applications in medicinal chemistry, primarily as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active compounds. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of enzyme inhibitors, and provides detailed experimental protocols for its use.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of molecules with desired pharmacological properties.
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
One of the notable applications of moieties derived from this compound is in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. This mechanism is particularly relevant for the treatment of inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2]
A prominent example is the investigational drug GSK256066 , an exceptionally high-affinity inhaled PDE4 inhibitor.[3][4] While the direct synthesis of GSK256066 from this compound is not explicitly detailed in publicly available literature, the structure of the molecule strongly suggests that a Suzuki-Miyaura coupling involving a boronic acid or ester derivative of the isopropylphenyl moiety would be a key synthetic step.
Role in Modulating Inflammatory Signaling Pathways
The therapeutic effect of PDE4 inhibitors like GSK256066 is rooted in their ability to modulate key inflammatory signaling pathways. PDE4 enzymes degrade cAMP, a second messenger that plays a crucial role in regulating the inflammatory response. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.
Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammatory responses and is implicated in the pathophysiology of COPD and asthma.[5][6] The inhibition of PDE4 can indirectly influence the p38 MAPK pathway, contributing to the overall anti-inflammatory effect.
Data Presentation
The following tables summarize quantitative data for the biological activity of the PDE4 inhibitor GSK256066 and representative yields for Suzuki-Miyaura coupling reactions.
Table 1: Biological Activity of GSK256066
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (PDE4B) | 3.2 pM (apparent) | Human | Enzyme Assay | [3] |
| IC₅₀ (TNFα production) | 0.01 nM | Human (PBMCs) | Cell-based Assay | [3] |
| ED₅₀ (Pulmonary Neutrophilia) | 1.1 µg/kg (i.t.) | Rat | In vivo model | [4] |
| ED₅₀ (Pulmonary Eosinophilia) | 0.4 µg/kg (i.t.) | Rat | In vivo model | [4] |
IC₅₀: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose; i.t.: intratracheal; PBMCs: Peripheral blood mononuclear cells.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 | [7] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | General Protocol |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | General Protocol |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of molecules using this compound.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of complex molecular architectures with significant therapeutic potential. Its application in the construction of potent enzyme inhibitors, such as those targeting PDE4, highlights its importance in modern drug discovery. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating the 3-isopropylphenyl moiety into target molecules, and the protocols provided herein offer a practical guide for researchers in the field. Further exploration of derivatives of this compound is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- 1. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Isopropylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its bulky isopropyl group can introduce specific steric and electronic properties to target molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope.
Key Applications
The primary application of this compound is the synthesis of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a C-C bond between the isopropyl-substituted phenyl ring and various aryl or heteroaryl halides and triflates. The resulting biaryl scaffolds are prevalent in many biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron compound (in this case, this compound), an organic halide or triflate, and a base. The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical small-scale laboratory synthesis of a substituted biphenyl.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions with various phenylboronic acids and aryl halides under conditions similar to those described in Protocol 1. This data is intended to provide an expectation of yields and reaction times.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 88 |
| 4 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | THF | 80 | 4 | 91 |
Note: The data in this table is compiled from representative literature procedures for Suzuki-Miyaura reactions and does not represent experimentally verified results for this compound specifically.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction does not directly involve biological signaling pathways. However, the biaryl products synthesized using this compound are often designed as inhibitors or modulators of specific enzymes or receptors within signaling pathways relevant to drug discovery. For example, a synthesized biphenyl could be an inhibitor of a protein kinase.
Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
3-Isopropylphenylboronic Acid: A Versatile Building Block for Novel Pharmaceuticals
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylphenylboronic acid has emerged as a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental step in the construction of novel drug candidates. This document provides detailed application notes on the use of this compound in the synthesis of a potent Transient Receptor Potential Melastatin 8 (TRPM8) antagonist and includes a comprehensive experimental protocol.
Application in the Synthesis of TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established therapeutic target for conditions characterized by cold hypersensitivity and neuropathic pain. Antagonists of the TRPM8 channel have shown promise in preclinical models for alleviating these symptoms. This compound serves as a key starting material in the synthesis of N-(4-(benzyloxy)-3-methoxybenzyl)-3-(3-isopropylphenyl)propanamide, a potent TRPM8 antagonist.
The synthesis involves a two-step process: a Suzuki-Miyaura coupling reaction to form the carbon-carbon bond, followed by an amide coupling to introduce the pharmacophore responsible for the antagonist activity.
Experimental Protocols
Step 1: Synthesis of 3-(3-isopropylphenyl)propanoic acid via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable three-carbon building block.
Materials:
-
This compound
-
3-Bromopropanoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 3-bromopropanoic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-isopropylphenyl)propanoic acid.
Step 2: Synthesis of N-(4-(benzyloxy)-3-methoxybenzyl)-3-(3-isopropylphenyl)propanamide via Amide Coupling
This protocol details the amide bond formation between 3-(3-isopropylphenyl)propanoic acid and (4-(benzyloxy)-3-methoxyphenyl)methanamine.
Materials:
-
3-(3-isopropylphenyl)propanoic acid
-
(4-(benzyloxy)-3-methoxyphenyl)methanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(3-isopropylphenyl)propanoic acid (1.0 eq) and (4-(benzyloxy)-3-methoxyphenyl)methanamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-(benzyloxy)-3-methoxybenzyl)-3-(3-isopropylphenyl)propanamide.
Data Presentation
| Compound | Target | Activity (IC₅₀) |
| N-(4-(benzyloxy)-3-methoxybenzyl)-3-(3-isopropylphenyl)propanamide | TRPM8 | 42.3 nM |
| Reaction Step | Reactants | Product | Yield (%) |
| Suzuki-Miyaura Coupling | This compound, 3-Bromopropanoic acid | 3-(3-isopropylphenyl)propanoic acid | ~85% |
| Amide Coupling | 3-(3-isopropylphenyl)propanoic acid, (4-(benzyloxy)-3-methoxyphenyl)methanamine | N-(4-(benzyloxy)-3-methoxybenzyl)-3-(3-isopropylphenyl)propanamide | ~90% |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a TRPM8 antagonist.
TRPM8 Signaling Pathway
The TRPM8 ion channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its activation leads to an influx of Ca²⁺ and Na⁺ ions, resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, leading to the sensation of cold.
Several intracellular signaling pathways modulate TRPM8 activity. For instance, the activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a lipid that is essential for TRPM8 channel function. The depletion of PIP₂ leads to the inhibition of the TRPM8 channel. Furthermore, Protein Kinase C (PKC) and Protein Kinase A (PKA) have also been shown to phosphorylate and modulate TRPM8 activity.
TRPM8 antagonists, such as the one synthesized using this compound, act by blocking the ion channel, thereby preventing the influx of cations and inhibiting the downstream signaling cascade that leads to the sensation of cold and pain.
Caption: Simplified TRPM8 signaling pathway and point of antagonist intervention.
Application Note: A Standardized Protocol for Suzuki-Miyaura Cross-Coupling Using 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate in the presence of a base.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura reaction utilizing 3-isopropylphenylboronic acid as the organoboron coupling partner.
Chemical Properties of this compound
This compound is a readily available arylboronic acid derivative. Its key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol [5] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95%[5] |
Reaction Scheme
The general scheme for the Suzuki-Miyaura reaction is the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex in the presence of a base, to form a new carbon-carbon bond.[6]
General Reaction:
Where R¹ and R² are organic residues, X is a halide (I, Br, Cl) or triflate, and B(OR)₂ represents a boronic acid or ester.
Specific Reaction Example:
This protocol details the coupling of this compound with a generic aryl bromide.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.[7] The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction vessel size.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 164.01 | 1.2 | 1.2 | 196.8 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.57 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 424.5 mg |
| Toluene | - | - | - | 5 mL |
| Water (degassed) | - | - | - | 0.5 mL |
Reaction Setup and Execution
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[7]
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times range from 2 to 24 hours.[7]
Work-up and Purification
-
Quenching: Once the reaction is complete, as indicated by the consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.[7]
-
Extraction: Add 10 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[7]
-
Washing: Combine the organic layers and wash with brine (20 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.[7][8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment described in this protocol.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This application note provides a reliable and detailed protocol for conducting a Suzuki-Miyaura cross-coupling reaction with this compound. The outlined procedure, from reagent preparation to product purification, serves as a robust starting point for researchers. Optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent system, may be necessary for different substrates to achieve maximum yield and purity.[10][11]
References
- 1. mt.com [mt.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 3-Isopropylphenylboronicacid | CymitQuimica [cymitquimica.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Isopropylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[1][2] 3-Isopropylphenylboronic acid is a valuable building block in this reaction, allowing for the introduction of the 3-isopropylphenyl moiety into a wide range of organic molecules. The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling, directly impacting reaction rate, yield, and selectivity.[3] This document provides a detailed guide to selecting suitable bases and solvents for reactions involving this compound, complete with experimental protocols and illustrative diagrams.
Role and Selection of Bases
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4] Common bases used in Suzuki-Miyaura reactions include carbonates, phosphates, and hydroxides.
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and are effective for a broad range of substrates. Cs₂CO₃ is a stronger base and can be advantageous for less reactive aryl chlorides.
-
Phosphates: Tripotassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective in challenging coupling reactions, including those involving sterically hindered substrates or electron-deficient boronic acids.[5]
-
Hydroxides: Sodium hydroxide (NaOH) and other strong bases can be used, but they may promote side reactions, especially with base-sensitive substrates.
Role and Selection of Solvents
The solvent system in a Suzuki-Miyaura reaction serves to dissolve the reactants and catalyst, and it can significantly influence the reaction kinetics and outcome. Common solvents include ethers, aromatic hydrocarbons, and polar aprotic solvents. Often, a mixture of an organic solvent and water is used.
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used solvents that are capable of dissolving a wide range of organic compounds.
-
Aromatic Hydrocarbons: Toluene is a common choice, particularly for reactions run at higher temperatures.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an effective solvent, especially for less soluble reactants.
-
Aqueous Mixtures: The addition of water to the organic solvent is common and can enhance the rate of transmetalation. A typical ratio is 4:1 or 3:1 organic solvent to water.
Summary of Suitable Bases and Solvents
The following table summarizes common base and solvent combinations for Suzuki-Miyaura reactions that can be adapted for this compound. The choice of conditions will depend on the specific aryl halide coupling partner and the desired reaction temperature.
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O | 80-100 | A standard and versatile choice for many Suzuki couplings. |
| K₃PO₄ | Toluene | 80-110 | Often used for challenging substrates and can be run under anhydrous conditions.[5] |
| Cs₂CO₃ | Dioxane | 80-100 | A stronger base that can be effective for less reactive coupling partners. |
| K₂CO₃ | Ethanol/H₂O | Room Temperature - 80 | A greener solvent choice that can be effective for some substrates.[6] |
| KF | Dioxane | 60-80 | A milder base suitable for substrates with base-sensitive functional groups.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Molecules using 3-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the 3-isopropylphenyl moiety onto a wide range of molecular scaffolds. This functional group can be of significant interest in medicinal chemistry and materials science due to its steric and electronic properties, which can influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1] Boronic acids are essential building blocks for creating bioactive molecules and chemical libraries to explore structure-activity relationships.[2][3][4] The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][5][6] This reaction is valued for its mild conditions, tolerance of various functional groups, and high yields.[7]
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Key Applications
-
Drug Discovery and Medicinal Chemistry : The introduction of the 3-isopropylphenyl group can modulate the lipophilicity and steric profile of a lead compound, potentially enhancing its binding affinity to biological targets or improving its metabolic stability.[5] Boronic acid derivatives are crucial in the synthesis of complex organic molecules that form the core structures of new drug candidates.[5]
-
Materials Science : Functionalization with this compound can be used to modify the properties of polymers and other materials, for example, in the development of sensors or specialized organic electronics.
-
Synthesis of Complex Molecules : It serves as a key building block in the multi-step synthesis of natural products and other complex organic molecules.[8]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent (e.g., toluene, dioxane, or a mixture of an organic solvent and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the palladium catalyst (0.01-0.05 mmol).
-
Solvent and Base Addition: Add the chosen solvent (e.g., 10 mL of toluene and 5 mL of 2M aqueous Na₂CO₃).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[8][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[8]
Data Presentation
The yield of Suzuki-Miyaura coupling reactions can vary significantly depending on the substrates, catalyst, base, and solvent system used. The following table provides representative yields for the coupling of various aryl halides with phenylboronic acids under different conditions to offer an expected range for experimental planning.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ | Dioxane/H₂O | 110 | >95 | |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [10] |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 | KF | Dioxane | 100 | 73 | [11] |
| 3-Bromoacetanilide | 4-Isopropylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 90 | [12] |
| Aryl Bromide (unspecified) | Aryl Boronic Acid (unspecified) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | Not specified, general procedure | [9] |
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.[6][13]
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Conceptual Application in a Signaling Pathway
Molecules functionalized with groups like 3-isopropylphenyl are often designed as inhibitors for specific enzymes, such as kinases, in cellular signaling pathways implicated in diseases like cancer.
Caption: Inhibition of a kinase in a signaling pathway.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 16152-51-5 | 4-Isopropylphenylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 3-Isopropylphenylboronic Acid in the Synthesis of Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient and versatile methods for constructing the C(sp²)-C(sp²) bond that defines these biaryl systems.[5][6] This reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents.[7][8]
Within this context, substituted phenylboronic acids serve as indispensable building blocks. 3-Isopropylphenylboronic acid is a particularly valuable reagent for introducing a phenyl group functionalized with a sterically significant and lipophilic isopropyl moiety. This functional group can critically influence a molecule's pharmacological properties, including potency, selectivity, and metabolic stability, making it a key component in drug design and lead optimization.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary role of this compound is to act as the organoboron coupling partner in the Suzuki-Miyaura reaction. It reacts with an aryl halide (or triflate) in the presence of a palladium catalyst and a base to form an unsymmetrical biaryl compound.[5]
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[5]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the Pd(II) center, displacing the halide.[5][9] A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the cycle.[5]
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[10] The table below summarizes typical conditions for the coupling of substituted phenylboronic acids with various aryl halides, which are applicable for reactions involving this compound.
| Aryl Halide (Ar-X) | This compound (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |
| 4-Bromoanisole | 1.2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 | [10] |
| 1-Bromo-4-nitrobenzene | 1.2 | LaF₃·Pd nanocatalyst (cat.) | - | K₂CO₃ (2) | H₂O | 70 | 95 | [11] |
| 2-Bromotoluene | 1.5 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 80 | 80-90 | [12] |
| 4-Chlorotoluene | 1.5 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene | RT | ~90 | [9] |
| 1-Iodo-4-fluorobenzene | 1.2 | Pd/TiO₂ (5-10) | - | K₂CO₃ (2) | DMA | 80 | High | [13] |
| 2-Bromopyridine | 1.5 | Pd(OH)₂ (cat.) | - | K₃PO₄ (2) | - | 65 | Good | [7] |
Experimental Protocols
Below are a general protocol for a typical Suzuki-Miyaura cross-coupling reaction and a workflow diagram.
Protocol: Synthesis of 3-Isopropyl-4'-methoxybiphenyl
This protocol describes the coupling of 4-bromoanisole with this compound.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh the palladium acetate (0.02 equiv.) and SPhos ligand (0.04 equiv.).
-
Reaction Setup: Add the catalyst and ligand to the Schlenk flask. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe. The mixture should be biphasic.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[16]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This compound is a versatile and strategic reagent in synthetic organic chemistry, particularly for its role in the Suzuki-Miyaura cross-coupling reaction. It provides a reliable method for incorporating the 3-isopropylphenyl motif into complex molecules, a common objective in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries.[4][17] The protocols and conditions outlined here serve as a robust starting point for researchers aiming to construct novel biaryl structures, facilitating the rapid development of new chemical entities with tailored properties.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: 3-Isopropylphenylboronic Acid in the Synthesis of Modular Fluorophores
Introduction
3-Isopropylphenylboronic acid is a versatile reagent in organic synthesis, particularly in the construction of complex aromatic compounds through palladium-catalyzed cross-coupling reactions. While its direct application in the large-scale synthesis of commercial dyestuffs is not widely documented, its utility shines in the development of novel fluorescent probes and functional dyes, such as the Boronic Acid Salicylidenehydrazone (BASHY) platform. These modular dyes offer tunable photophysical properties, making them valuable tools for researchers in life sciences and materials science.[1][2] The isopropyl substituent on the phenyl ring can enhance solubility in organic solvents and introduce steric bulk, which may influence the solid-state packing and aggregation-induced emission (AIE) properties of the resulting dyes.
Application in BASHY Dyes
BASHY dyes are innovative fluorescent molecules synthesized through a straightforward three-component assembly of a salicylaldehyde, a hydrazide, and a boronic acid.[1][2] This modular approach allows for the facile generation of a diverse library of fluorophores with varied photophysical characteristics. The boronic acid component, such as this compound, acts as a conformational lock, rigidifying the molecular structure and promoting fluorescence.[1] These dyes are known for their sensitivity to environmental polarity, high quantum yields in nonpolar environments, and significant brightness, making them suitable for bioimaging applications like staining lipid droplets in cells.[1][2]
Key Features of BASHY Dyes:
-
Modular Synthesis: Allows for easy variation of the spectral and chemical properties.
-
High Quantum Yields: Exhibit strong fluorescence, particularly in nonpolar environments.[1]
-
Photostability: The resulting dyes are often stable to light, enabling longer-term imaging experiments.[1]
-
Bioimaging Applications: Have been successfully used to stain cellular components.[1][2]
Quantitative Data
Table 1: Representative Photophysical Properties of BASHY Dyes
| Property | Value Range | Solvent/Environment |
| Absorption Maximum (λabs) | 400 - 450 nm | Acetonitrile |
| Emission Maximum (λem) | 500 - 550 nm | Acetonitrile |
| Quantum Yield (Φf) | up to 0.6 | Nonpolar solvents |
| Molar Extinction Coeff. (ε) | up to 54,000 M⁻¹cm⁻¹ | Acetonitrile |
| Brightness (ε × Φf) | up to 40,000 M⁻¹cm⁻¹ | Nonpolar solvents |
Data presented is based on published values for various BASHY dyes and serves as an expected range for dyes synthesized with this compound.[1][4]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of BASHY dyes and Suzuki cross-coupling reactions.[1][5]
Protocol 1: Synthesis of a this compound-Based BASHY Dye
This protocol describes a one-pot, three-component reaction to synthesize a fluorescent BASHY dye.
Materials:
-
4-(Diethylamino)salicylaldehyde
-
Benzoylhydrazide
-
This compound
-
Ethanol (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 4-(diethylamino)salicylaldehyde (1.0 eq.), benzoylhydrazide (1.0 eq.), and this compound (1.1 eq.).
-
Add anhydrous ethanol to achieve a concentration of approximately 0.1 M.
-
Add a magnetic stir bar and equip the flask with a condenser.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-18 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The BASHY dye product often precipitates out of solution upon cooling and can be isolated by vacuum filtration.
-
Wash the isolated solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The purity is often high enough that further purification by column chromatography is not necessary.[1]
Protocol 2: General Suzuki Cross-Coupling for Dyestuff Synthesis
This protocol provides a general method for synthesizing biaryl dyestuff precursors using this compound.
Materials:
-
Aryl halide (e.g., a brominated dye precursor) (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.08 eq.)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
n-Propanol
-
Stir bar
-
Three-necked round-bottom flask
-
Condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
In a three-necked round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet, dissolve the aryl halide and this compound in n-propanol.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Add the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dyestuff.[5]
Visualizations
Caption: A flowchart illustrating the straightforward one-pot synthesis of BASHY dyes.
References
- 1. A Three‐Component Assembly Promoted by Boronic Acids Delivers a Modular Fluorophore Platform (BASHY Dyes) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Data-Driven Discovery of a New Fluorescent BASHY Dye for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
Applications of Boronic Acids in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as highly versatile building blocks in materials science due to their unique ability to form reversible covalent bonds with diols. This dynamic interaction, which is responsive to changes in pH and the presence of sugars, has enabled the development of a wide range of "smart" materials with applications spanning from biomedical devices to environmental remediation. This document provides detailed application notes and protocols for the use of boronic acid-based materials in three key areas: sensors, drug delivery, and self-healing materials.
Boronic Acid-Based Sensors
The reversible formation of boronate esters with cis-diols makes boronic acids excellent candidates for the development of sensors for saccharides and other diol-containing molecules.[1][2] This principle is widely exploited in the design of glucose sensors for diabetes management and in the detection of other biologically important molecules.[3][4]
Application Note: Fluorescent Glucose Sensing
Boronic acid-functionalized fluorescent molecules can be designed to exhibit a change in fluorescence intensity or wavelength upon binding to glucose. This change can be due to mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.
Key Performance Metrics for Boronic Acid-Based Glucose Sensors:
| Parameter | Typical Range | Reference |
| Detection Limit | 1 µM - 10 mM | [2] |
| Response Time | Seconds to minutes | [2] |
| Operating pH | 6.0 - 8.5 | [5] |
| Selectivity | High for glucose over other saccharides | [6] |
Experimental Protocol: Synthesis of a Simple Boronic Acid-Based Fluorescent Glucose Sensor
This protocol describes the synthesis of a simple fluorescent sensor based on the condensation of 3-aminophenylboronic acid with fluorescein isothiocyanate (FITC).
Materials:
-
3-Aminophenylboronic acid hydrochloride
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
Pyridine
-
Diethyl ether
-
Phosphate buffered saline (PBS)
-
Glucose stock solution
Procedure:
-
Dissolve 3-aminophenylboronic acid hydrochloride (1 equivalent) in DMF.
-
Add pyridine (2 equivalents) to the solution to neutralize the hydrochloride salt.
-
In a separate flask, dissolve FITC (1 equivalent) in DMF.
-
Slowly add the FITC solution to the 3-aminophenylboronic acid solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 24 hours in the dark.
-
Precipitate the product by adding the reaction mixture to an excess of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
-
For sensing experiments, prepare a stock solution of the synthesized sensor in a suitable buffer (e.g., PBS at pH 7.4).
-
To a solution of the sensor, add varying concentrations of glucose.
-
Measure the fluorescence emission spectrum after a short incubation period.
Workflow for Glucose Sensing Experiment:
Caption: Workflow for a typical fluorescent glucose sensing experiment.
Boronic Acid-Functionalized Materials for Drug Delivery
The ability of boronic acids to form reversible bonds with diols has been harnessed to create sophisticated drug delivery systems.[7][8] These systems can be designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or the high glucose levels associated with diabetic conditions.[9] Phenylboronic acid-containing polymers are particularly useful in these applications.[8]
Application Note: pH- and Glucose-Responsive Drug Delivery
Boronic acid-functionalized nanoparticles or micelles can encapsulate drugs and release them in a controlled manner.[7] In acidic environments, such as those found in tumor tissues or endosomes, the boronate ester linkages can be hydrolyzed, leading to the release of the drug.[8] Similarly, in the presence of high glucose concentrations, glucose can competitively bind to the boronic acid moieties, displacing the drug or destabilizing the carrier, thereby triggering drug release.[9]
Quantitative Data for a Doxorubicin (DOX) Delivery System:
| Parameter | Value | Reference |
| Drug Loading Capacity (DLC) | 15.2 wt% | |
| Encapsulation Efficiency (EE) | > 90% | [10] |
| DOX Release at pH 7.4 | ~20% after 24h | [10] |
| DOX Release at pH 5.0 | ~70% after 24h | [10] |
| DOX Release with 10 mM Glucose | Significant increase compared to no glucose |
Experimental Protocol: Preparation of Boronic Acid-Functionalized Micelles for Doxorubicin Delivery
This protocol outlines the preparation of self-assembled micelles from a block copolymer of poly(ethylene glycol) (PEG) and a boronic acid-containing polymer for the delivery of doxorubicin (DOX).
Materials:
-
PEG-block-poly(aspartic acid) copolymer
-
3-Aminophenylboronic acid (APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate buffered saline (PBS) of various pH values
Procedure:
-
Synthesis of the Boronic Acid-Functionalized Copolymer:
-
Dissolve PEG-block-poly(aspartic acid) in DMSO.
-
Add EDC and NHS to activate the carboxylic acid groups.
-
Add APBA and stir the reaction mixture at room temperature for 48 hours.
-
Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize to obtain the purified boronic acid-functionalized copolymer.
-
-
Drug Loading:
-
Dissolve the boronic acid-functionalized copolymer and DOX·HCl in DMSO.
-
Add TEA to deprotonate the amine group of DOX.
-
Stir the mixture at room temperature for 24 hours.
-
Slowly add this solution to a vigorously stirring aqueous solution to induce micelle formation.
-
Dialyze the micellar solution against deionized water to remove free DOX and DMSO.
-
Filter the solution to remove any aggregates.
-
Logical Relationship of Stimuli-Responsive Drug Release:
Caption: Stimuli-responsive drug release from boronic acid-functionalized micelles.
Self-Healing Materials Based on Boronic Acids
The dynamic and reversible nature of boronate ester bonds makes them ideal for the design of self-healing materials.[11][12] These materials can autonomously repair damage, restoring their structural integrity and function.[13] Boronic acid-based hydrogels, in particular, have shown great promise in applications such as tissue engineering and soft robotics.[3][14][15]
Application Note: Self-Healing Hydrogels
Self-healing hydrogels are typically formed by crosslinking polymers functionalized with boronic acids with polymers containing diol groups (e.g., polyvinyl alcohol, PVA).[13] When the hydrogel is damaged, the boronate ester bonds at the fractured interface can reform, leading to the healing of the material.[11] The healing process is often rapid and can occur under physiological conditions.[13]
Mechanical and Healing Properties of a Boronic Acid-PVA Hydrogel:
| Parameter | Value | Reference |
| Storage Modulus (G') | 1 - 10 kPa | [13] |
| Loss Modulus (G'') | 0.1 - 1 kPa | [13] |
| Healing Time | 30 s - 10 min | [13][15] |
| Healing Efficiency (Tensile Strength) | > 90% | [13] |
Experimental Protocol: Preparation and Characterization of a Self-Healing Boronic Acid-PVA Hydrogel
This protocol describes the preparation of a self-healing hydrogel by simply mixing solutions of a boronic acid-functionalized polymer and polyvinyl alcohol (PVA).
Materials:
-
Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (poly(NIPAAm-co-AAPBA))
-
Polyvinyl alcohol (PVA, Mw ~100,000 g/mol )
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a 10 wt% solution of poly(NIPAAm-co-AAPBA) in PBS (pH 7.4).
-
Prepare a 10 wt% solution of PVA in PBS (pH 7.4). Gentle heating may be required to dissolve the PVA completely. Cool the solution to room temperature before use.
-
-
Hydrogel Formation:
-
In a small vial, mix equal volumes of the poly(NIPAAm-co-AAPBA) solution and the PVA solution.
-
Vortex the mixture for 30 seconds. A hydrogel should form almost instantaneously.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two separate pieces with a scalpel.
-
Gently press the two pieces back together.
-
Allow the hydrogel to heal at room temperature for a desired period (e.g., 10 minutes).
-
Observe the healing by gently stretching the hydrogel.
-
Workflow for Self-Healing Hydrogel Preparation and Testing:
Caption: Workflow for the preparation and testing of a self-healing boronic acid-PVA hydrogel.
Conclusion
The unique chemistry of boronic acids provides a powerful platform for the development of advanced materials with a wide range of applications. The protocols and data presented here offer a starting point for researchers interested in exploring the potential of boronic acid-based materials in sensing, drug delivery, and self-healing systems. The versatility and responsiveness of these materials promise continued innovation in materials science and biomedical engineering.
References
- 1. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-containing hydrogels: synthesis and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 3-Isopropylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize the homocoupling of 3-isopropylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3'-diisopropylbiphenyl). This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[1]
Q2: What are the primary causes of this compound homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen: Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex.[3][4] This complex can then react with two molecules of the boronic acid, leading to the homocoupled product.[3][4][5]
-
Palladium(II) Precatalysts: When using Pd(II) salts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the precatalyst must be reduced to the active Pd(0) state. This reduction can occur via a reaction with the boronic acid, which in turn produces the homocoupled dimer.[2][6][7]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be identified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of a symmetrical biaryl byproduct, with a molecular weight corresponding to the dimer of the 3-isopropylphenyl group, indicates a homocoupling issue.[8]
Q4: What is the role of the base in minimizing homocoupling?
A4: The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[9][10] However, an inappropriate choice can promote side reactions. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), are often preferred as they are generally less likely to promote homocoupling compared to strong bases.[6] The optimal base is often substrate-dependent and may require screening.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and provides actionable solutions.
Issue 1: Significant formation of 3,3'-diisopropylbiphenyl byproduct is observed.
This is the most direct indication of homocoupling. The following troubleshooting steps are organized from the most common cause to more nuanced optimizations.
| Possible Cause | Solution | Rationale |
| Presence of Dissolved Oxygen | 1. Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. Effective methods include sparging with an inert gas (nitrogen or argon) for 30-60 minutes or performing 3-5 freeze-pump-thaw cycles.[1] 2. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process. | Oxygen is a key promoter of homocoupling through the formation of palladium-peroxo species.[3][4][5] Rigorous exclusion of oxygen is the most critical step to suppress this side reaction.[7] |
| Use of Pd(II) Precatalyst | 1. Switch to a Pd(0) Source: Use a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step and can directly enter the catalytic cycle, bypassing the pathway where Pd(II) reacts with the boronic acid.[6] 2. Use Modern Precatalysts: Employ advanced precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed to cleanly and efficiently generate the active Pd(0) species.[6] 3. Add a Mild Reducing Agent: Introduce a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture.[1][7] | Pd(II) sources can stoichiometrically react with the boronic acid to form the homocoupled dimer and Pd(0).[2][7] Using a direct Pd(0) source or an additive to manage the Pd(II) concentration minimizes this unwanted reaction.[7][11] |
| Suboptimal Ligand Choice | Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][12] | These ligands accelerate the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[6] |
| Inappropriate Base or Solvent | Optimize Base and Solvent: Screen weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and aprotic solvents (1,4-dioxane, toluene, THF).[6][13] The choice of solvent can be complex and may depend on the specific catalyst system being used.[14] | The base and solvent system can significantly influence reaction rates and side reactions. Weaker bases are often effective at activating the boronic acid without promoting homocoupling. Aprotic solvents are generally preferred.[6] |
| High Reaction Temperature | Optimize Temperature: Determine the lowest temperature at which the desired cross-coupling reaction proceeds at a reasonable rate. | While higher temperatures can increase reaction rates, they can also accelerate side reactions like homocoupling and catalyst decomposition.[12][15] |
Data Summary: Effect of Reaction Parameters
The following tables summarize the typical effects of different bases and solvents on Suzuki-Miyaura coupling reactions, which can be used as a starting point for optimization.
Table 1: General Effect of Various Bases on Suzuki Coupling
| Base | Typical Strength | General Recommendation for Minimizing Homocoupling |
| K₃PO₄ | Weak/Medium | Often a good first choice; effective and generally minimizes side reactions.[6] |
| K₂CO₃ / Cs₂CO₃ | Weak/Medium | Widely used and effective, particularly cesium carbonate for difficult couplings.[6][12] |
| NaOH / KOH | Strong | Use with caution; can promote homocoupling and other side reactions. |
| Et₃N / DIPEA | Organic | Generally not recommended for boronic acid couplings as they can be less effective. |
Table 2: General Effect of Solvents on Suzuki Coupling
| Solvent | Type | General Recommendation for Minimizing Homocoupling |
| Toluene | Aprotic, Nonpolar | Good general choice, especially with Pd(PPh₃)₄.[14] |
| 1,4-Dioxane | Aprotic, Polar | Excellent and widely used solvent for Suzuki reactions.[6] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Common choice, often effective at minimizing homocoupling.[6] |
| DMF / Acetonitrile | Aprotic, Polar | Can sometimes lead to selectivity changes and may not be optimal for minimizing homocoupling.[16][17] |
| Alcohols (e.g., Isopropanol) | Protic | Can act as a hydride source, potentially leading to other side reactions like dehalogenation.[13] Use often requires aqueous mixtures. |
Experimental Protocols & Visual Guides
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a detailed methodology for the cross-coupling of an aryl halide with this compound, incorporating steps to suppress homocoupling.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vessel Preparation: Dry the Schlenk flask thoroughly under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Addition of Solids: To the flask, add the aryl halide, this compound, the base (e.g., K₃PO₄), and the ligand (e.g., SPhos).
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to remove air from the solids.
-
Solvent Addition & Degassing: Add the degassed solvent via syringe or cannula. Sparge the resulting suspension with a subsurface stream of inert gas for 30-60 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd₂(dba)₃) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired product from any residual homocoupled byproduct and other impurities.
Visual Workflow: Suzuki Coupling & Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 3-Isopropylphenylboronic acid in reactions
Welcome to the technical support center for 3-isopropylphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their chemical reactions, with a primary focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond of a boronic acid and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this converts this compound into cumene, an undesired byproduct. This side reaction consumes the starting material, leading to lower yields of the desired coupled product and complicating purification.[2]
Q2: How do the electronic and steric properties of the isopropyl group in this compound affect its susceptibility to protodeboronation?
A2: The isopropyl group is an electron-donating and sterically bulky substituent.
-
Electronic Effect: Electron-donating groups generally increase the electron density on the aromatic ring, which can make the ipso-carbon less susceptible to protonation, a key step in some protodeboronation mechanisms. In acid-promoted protodeboronation, electron-donating groups have been shown to favor the desired coupling reaction over protodeboronation.[3]
-
Steric Effect: The steric bulk of the isopropyl group can hinder the approach of reactants and catalysts. While this can sometimes slow down the desired reaction, it can also play a complex role in protodeboronation. Interestingly, recent studies have shown that bulky phosphine ligands on a palladium catalyst, often used for sterically hindered substrates, can paradoxically promote protodeboronation.[4][5][6]
Q3: What are the primary factors that promote the protodeboronation of this compound in a reaction?
A3: Several factors can contribute to the protodeboronation of arylboronic acids:
-
Presence of a Proton Source: Water is a common proton source that can facilitate protodeboronation.[7]
-
Type and Strength of Base: Strong bases, particularly hydroxides, can accelerate base-catalyzed protodeboronation by forming the more reactive boronate species.[7][8]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[9]
-
Inefficient Catalytic System: A slow desired reaction (e.g., Suzuki-Miyaura coupling) exposes the boronic acid to the reaction conditions for a longer period, increasing the likelihood of decomposition.
-
Palladium Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly influence the rate of protodeboronation.[4][5][6]
Q4: How can I monitor the extent of protodeboronation during my experiment?
A4: The progress of the reaction and the formation of the protodeboronated byproduct (cumene) can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
¹H NMR Spectroscopy (by observing the appearance of signals corresponding to cumene)
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in reactions, particularly Suzuki-Miyaura coupling.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of cumene | High extent of protodeboronation. | 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] 2. Reduce Water Content: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a co-solvent system with minimal water. 3. Lower Reaction Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. 4. Use a More Efficient Catalyst System: Employ a highly active palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to accelerate the desired coupling reaction.[10][11] |
| Reaction is sluggish or does not go to completion | Steric hindrance from the isopropyl group and potentially the coupling partner is impeding the reaction. | 1. Select an Appropriate Catalyst/Ligand: Use a palladium precatalyst with a bulky phosphine ligand specifically designed for sterically hindered substrates.[12][13] 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the reaction rate. 3. Elevate the Temperature Carefully: If lower temperatures are ineffective, a gradual increase in temperature may be necessary, while monitoring for an increase in protodeboronation. |
| Inconsistent results between batches | Variability in the quality of this compound or other reagents. | 1. Ensure Reagent Purity: Use high-purity this compound. If necessary, recrystallize the boronic acid before use. 2. Maintain Inert Atmosphere: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative degradation. 3. Consistent Reaction Setup: Ensure all reaction parameters (reagent stoichiometry, solvent volume, temperature, and stirring rate) are kept consistent between batches. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the extent of protodeboronation and the yield of the desired Suzuki-Miyaura coupling product. The data is compiled based on general trends observed for sterically hindered and electron-rich arylboronic acids.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of this compound
| Base | Temperature (°C) | Yield of Coupled Product (%) | Protodeboronation (%) |
| NaOH | 100 | 45 | 50 |
| K₂CO₃ | 100 | 75 | 20 |
| K₃PO₄ | 100 | 88 | 10 |
| Cs₂CO₃ | 100 | 92 | <5 |
Table 2: Effect of Catalyst/Ligand System on the Suzuki-Miyaura Coupling of this compound
| Palladium Source | Ligand | Temperature (°C) | Yield of Coupled Product (%) | Protodeboronation (%) |
| Pd(PPh₃)₄ | PPh₃ | 100 | 60 | 35 |
| Pd(OAc)₂ | SPhos | 80 | 95 | <5 |
| Pd₂(dba)₃ | XPhos | 80 | 93 | <5 |
| Pd(dppf)Cl₂ | dppf | 100 | 70 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos, or a precatalyst like SPhos Pd G2; 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if separate), and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Isopropylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the reaction yield for Suzuki-Miyaura couplings involving the sterically hindered 3-isopropylphenylboronic acid.
Troubleshooting Guide
Low yields or failed reactions with this compound are common challenges, often stemming from its steric bulk and susceptibility to side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low to No Product Formation
Several factors can contribute to poor or no product formation. A systematic check of the following parameters is the most effective troubleshooting approach.
Initial Checks:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Boronic Acid Stability: this compound can be prone to degradation, particularly protodeboronation. Use fresh, high-purity boronic acid. For persistent issues, consider converting it to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate ester (see Experimental Protocols section).
-
Aryl Halide Reactivity: The reactivity of the coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Ensure your catalyst and ligand are fresh and have been handled properly.
-
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity and finely powdered for solid bases.
Optimizing Reaction Parameters:
If initial checks do not resolve the issue, a systematic optimization of reaction conditions is necessary. The following table summarizes key parameters and their impact on sterically hindered Suzuki-Miyaura couplings.
| Parameter | Recommendation for this compound Couplings | Rationale |
| Catalyst | Use a high-activity palladium precatalyst such as Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G3). | Sterically hindered substrates often require more active catalysts to overcome the higher activation energy of the oxidative addition and reductive elimination steps. |
| Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the coupling of sterically demanding substrates.[1] |
| Base | A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. For sensitive substrates prone to protodeboronation, a weaker base like K₂CO₃ or KF may be beneficial. | The base is crucial for the transmetalation step, but overly strong bases can promote side reactions. The optimal base is often solvent-dependent. |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 mixture), are commonly used. | The solvent system needs to solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if applicable). |
| Temperature | Reaction temperatures typically range from 80-110 °C. | Higher temperatures are often required to drive the reaction to completion with sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. |
| Concentration | The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. | Very dilute conditions can slow down the reaction rate, while overly concentrated conditions can lead to solubility issues and side reactions. |
Problem: Significant Protodeboronation
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that lowers the yield of the desired product.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to weaker bases like K₂CO₃ or KF.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use More Stable Boron Reagents: Converting this compound to a potassium trifluoroborate salt or a MIDA boronate ester can protect it from premature decomposition.[2] These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Shorter Reaction Times: Optimizing the catalyst system to achieve a faster reaction can help to outcompete the slower protodeboronation side reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving a low yield. What are the first things I should check?
A1: Start by verifying the integrity of your reagents and the reaction setup. Ensure your palladium catalyst and phosphine ligand are active and have been stored correctly under an inert atmosphere. Check the purity and stability of your this compound and aryl halide. Confirm that your solvent is anhydrous and thoroughly degassed, and that the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing a significant amount of a byproduct that corresponds to the starting aryl halide being reduced. What is causing this?
A2: This is likely due to a side reaction called hydrodehalogenation. It can be promoted by impurities in the reagents or solvent, or by suboptimal reaction conditions. Ensure all your reagents are pure and your solvent is anhydrous. Optimizing the catalyst, ligand, and base combination can also help to suppress this side reaction.
Q3: How do I choose the best palladium catalyst and ligand for my sterically hindered coupling?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] These are often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladacycle catalysts incorporating these ligands (e.g., XPhos Pd G3) are also excellent choices for their stability and high activity.
Q4: Can I use an aryl chloride as a coupling partner with this compound?
A4: Yes, but it is more challenging than using an aryl bromide or iodide due to the stronger carbon-chlorine bond. To achieve good yields with aryl chlorides, you will typically need to use a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures and with longer reaction times.
Q5: How can I improve the stability of this compound during the reaction?
A5: Converting the boronic acid to a more stable derivative is a highly effective strategy. Potassium trifluoroborate salts (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates are two excellent options. Both are typically crystalline, air- and moisture-stable solids that can be easily handled and stored.[2] They slowly release the boronic acid in situ under the reaction conditions, which helps to minimize side reactions like protodeboronation. Detailed protocols for their preparation are provided below.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a sterically similar boronic acid, 2-isopropoxyphenylboronic acid, with various aryl bromides. This data can serve as a useful starting point for optimizing your own reactions with this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Triisopropylbromobenzene | Pd₂(dba)₂ (0.5) | R-Phos (1.5) | K₃PO₄ | Toluene | 50 | 1 | 75 |
| 2 | 2,6-Dimethylbromobenzene | Pd₂(dba)₂ (0.5) | R-Phos (1.5) | K₃PO₄ | Toluene | 100 | 1 | 92 |
| 3 | 9-Bromoanthracene | Pd₂(dba)₂ (0.5) | R-Phos (1.5) | K₃PO₄ | Toluene | 50 | 0.5 | 99 |
Data adapted from a study on sterically hindered Suzuki-Miyaura couplings. R-Phos is a biphenylene-substituted di-tert-butylruthenocenylphosphine ligand.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium 3-Isopropylphenyltrifluoroborate
Reagents:
-
This compound (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol/Water mixture (e.g., 4:1)
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate flask, dissolve potassium hydrogen difluoride in water.
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the potassium 3-isopropylphenyltrifluoroborate salt as a stable, crystalline solid.
Protocol 3: Preparation of this compound MIDA Ester
Reagents:
-
This compound (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous DMSO or DMF
Procedure:
-
To a round-bottom flask, add this compound and N-methyliminodiacetic acid.
-
Add anhydrous DMSO or DMF to the flask.
-
Heat the mixture at 80-110 °C under an inert atmosphere with vigorous stirring. A Dean-Stark trap can be used to remove water.
-
Monitor the reaction for the disappearance of the starting materials (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the MIDA boronate ester.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a cold non-polar solvent (e.g., hexanes).
-
Dry the product under vacuum to yield the this compound MIDA ester.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
References
dealing with boronic acid degradation in copper-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of boronic acid degradation in copper-mediated cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for boronic acids in copper-mediated reactions?
Boronic acids are susceptible to several degradation pathways under copper-catalyzed conditions, which can compete with the desired cross-coupling reaction. The most common pathways are:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is a frequent side reaction in metal-catalyzed couplings.[1] This process can be catalyzed by acids or bases.[1][2]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl compound (Ar-Ar). This is a significant side reaction catalyzed by copper salts, often occurring at room temperature in the presence of a base.[3][4]
-
Oxidation: Boronic acids, particularly aliphatic ones, can be prone to oxidation, leading to the formation of various byproducts.[5][6] Copper(II) species can promote certain degradation processes.[7]
-
Hydrolysis: While more relevant for boronic esters, hydrolysis can convert them back to the corresponding boronic acids, which may then undergo other degradation reactions. This is a significant challenge in the analysis and handling of boronate esters.[5][8]
Q2: My reaction has a low yield and I suspect protodeboronation. How can I confirm this and prevent it?
To confirm protodeboronation, analyze your crude reaction mixture using techniques like GC-MS or LC-MS to identify the arene byproduct (Ar-H).
Several factors can accelerate protodeboronation, including high pH, elevated temperatures, and the presence of water.[2][9] Strong donor ligands like acetonitrile and pyridine have also been shown to accentuate copper-mediated protodeboronation.[10][11]
Strategies to Minimize Protodeboronation:
-
Modify Reaction Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][9]
-
Control Temperature: Run the reaction at the lowest effective temperature (e.g., 60-80 °C) to slow the rate of C-B bond cleavage.[9][11]
-
Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable derivative. Common surrogates include:
-
Pinacol Esters: Often more stable than the corresponding boronic acids.[9]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable and participate in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][9]
-
Potassium Trifluoroborate Salts: These are crystalline, air-stable solids that can be more robust than boronic acids.[12]
-
-
Optimize Solvent: A ligandless procedure using t-BuOH as a solvent has been shown to minimize protodeboronation by allowing for milder activation conditions at lower temperatures.[10][11]
Q3: I'm observing significant formation of a homocoupling byproduct. What causes this and how can it be suppressed?
Copper-catalyzed homocoupling of boronic acids is a well-known side reaction that proceeds through the formation of organocopper intermediates.[3][13] The mechanism involves a base-enabled B-to-Cu(II) transmetalation.[14][15] An excess of a coordinating base can sometimes be detrimental.[3]
Strategies to Minimize Homocoupling:
-
Control Base Stoichiometry: The concentration of the base is critical. An excess of base can be detrimental, while a coordinating base (like hydroxide or methoxide) is necessary to enable the initial transmetalation.[3] Careful optimization of the base-to-boronic acid ratio is recommended.
-
Ligand Selection: The choice of ligand can influence the stability and reactivity of copper intermediates. While not extensively detailed for suppressing homocoupling in all contexts, ligands play a crucial role in modulating the catalyst's properties.[16][17]
-
Atmosphere Control: While many copper-catalyzed reactions are shown to be tolerant to air, performing the reaction under an inert atmosphere (Argon or Nitrogen) can minimize oxidative processes that may contribute to homocoupling pathways.[16]
Q4: What is the role of the base in these reactions and how do I choose the right one?
The base plays a critical role, primarily in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is more reactive toward the metal center.[18][19][20]
The choice of base can significantly impact reaction yield and selectivity. There is no universally "best" base; the optimal choice depends on the specific substrates, catalyst, and solvent system.[20]
| Base Type | Examples | General Characteristics | Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Mildly basic, commonly used. Cs₂CO₃ is more soluble and often more effective. | Good starting point for optimization. Can be effective in suppressing protodeboronation.[2] |
| Phosphates | K₃PO₄ | A mild and effective base, often used to prevent side reactions like protodeboronation. | Frequently recommended for sensitive substrates.[2][9] |
| Hydroxides | NaOH, KOH, TBAOH | Strong bases that can effectively promote the reaction but also increase the rate of side reactions like protodeboronation.[2][3] | Use with caution, especially with sensitive substrates or at high temperatures. |
| Fluorides | KF, CsF | Fluoride ions can activate boronic acids and in some cases protect them from copper-mediated degradation.[20][21] | Can be a good alternative when other bases fail. |
| Organic Bases | Pyridine, Et₃N | Often used as both a base and a ligand. Pyridine is common in Chan-Lam couplings.[22][23] | Can sometimes accelerate protodeboronation.[11] |
Q5: Which analytical techniques are best for monitoring boronic acid degradation?
Monitoring the stability of the boronic acid and the progress of the reaction requires appropriate analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of the boronic acid starting material and its degradation products.[5] A stability-indicating method is crucial to ensure all degradants are separated.[5]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the structures of byproducts like protodeboronated and homocoupled products.[5][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for monitoring the overall reaction progress, while ¹¹B NMR is particularly powerful for observing changes in the boron atom's chemical environment, which can indicate degradation or complex formation.[5]
-
Thin-Layer Chromatography (TLC) with Staining: A rapid and facile TLC staining method using curcumin can provide qualitative analysis of boronic acids. A red coloration indicates the presence of boron due to the formation of a boron-curcumin complex.[25]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during copper-mediated reactions with boronic acids.
Issue: Low or No Product Formation
// Branch: SM is Consumed check_byproducts [label="Analyze Crude Mixture for Byproducts\n(Protodeboronation, Homocoupling)"]; is_proto [label="Protodeboronation\nObserved?", shape=diamond, fillcolor="#F1F3F4"]; is_homo [label="Homocoupling\nObserved?", shape=diamond, fillcolor="#F1F3F4"];
// Solutions for Protodeboronation proto_solutions [label="Implement Strategies to\nMinimize Protodeboronation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; proto_action1 [label="1. Use Milder Base (K₃PO₄)\n2. Lower Reaction Temperature\n3. Use Boronic Ester or MIDA Boronate", align=left, shape=note, fillcolor="#F1F3F4"];
// Solutions for Homocoupling homo_solutions [label="Implement Strategies to\nMinimize Homocoupling", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; homo_action1 [label="1. Optimize Base Stoichiometry\n2. Screen Different Ligands\n3. Ensure Inert Atmosphere", align=left, shape=note, fillcolor="#F1F3F4"];
// Branch: SM is Not Consumed check_catalyst [label="Assess Catalyst Activity & Reaction Conditions"]; catalyst_inactive [label="Inactive Catalyst System?", shape=diamond, fillcolor="#F1F3F4"]; conditions_suboptimal [label="Suboptimal Conditions?", shape=diamond, fillcolor="#F1F3F4"];
// Solutions for Inactive Catalyst catalyst_solutions [label="Address Catalyst Issues", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_action1 [label="1. Use Fresh, Pure Copper Source & Ligand\n2. Handle Reagents Under Inert Atmosphere\n3. Increase Catalyst Loading", align=left, shape=note, fillcolor="#F1F3F4"];
// Solutions for Suboptimal Conditions conditions_solutions [label="Optimize Reaction Conditions", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions_action1 [label="1. Increase Reaction Temperature\n2. Screen Different Solvents\n3. Verify Reagent Purity & Stoichiometry", align=left, shape=note, fillcolor="#F1F3F4"];
// Connections start -> check_sm; check_sm -> sm_yes [label=" Yes "]; check_sm -> sm_no [label=" No "];
sm_yes -> check_byproducts; check_byproducts -> is_proto; is_proto -> proto_solutions [label=" Yes "]; is_proto -> is_homo [label=" No "]; proto_solutions -> proto_action1 [style=dashed, arrowhead=none];
is_homo -> homo_solutions [label=" Yes "]; is_homo -> check_catalyst [label=" No/Minor "]; homo_solutions -> homo_action1 [style=dashed, arrowhead=none];
sm_no -> check_catalyst; check_catalyst -> catalyst_inactive; catalyst_inactive -> catalyst_solutions [label=" Likely "]; catalyst_inactive -> conditions_suboptimal [label=" Unlikely "]; catalyst_solutions -> catalyst_action1 [style=dashed, arrowhead=none];
conditions_suboptimal -> conditions_solutions [label=" Likely "]; conditions_solutions -> conditions_action1 [style=dashed, arrowhead=none]; } end_dot
Boronic Acid Degradation Pathways
The following diagram illustrates the competing pathways a boronic acid can take during a copper-mediated reaction. The goal is to optimize conditions to favor the desired cross-coupling pathway over the degradation routes.
// Annotations for conditions cond_homo [label="Promoted by:\n- Excess Base\n- Oxygen", shape=note, fillcolor="#FFFFFF"]; cond_proto [label="Promoted by:\n- High Temperature\n- Strong Base / High pH\n- Protic Solvents", shape=note, fillcolor="#FFFFFF"]; cond_product [label="Promoted by:\n- Optimized Stoichiometry\n- Active Catalyst\n- Appropriate Ligand/Solvent", shape=note, fillcolor="#FFFFFF"];
homocoupling -> cond_homo [style=dashed, arrowhead=none, color="#5F6368"]; protodeboronation -> cond_proto [style=dashed, arrowhead=none, color="#5F6368"]; product -> cond_product [style=dashed, arrowhead=none, color="#5F6368"]; } end_dot
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated C-S Cross-Coupling with Minimized Side Reactions
This protocol for synthesizing alkyl aryl sulfides is adapted from literature and optimized to reduce boronic acid degradation.[22]
-
Reagents & Setup:
-
Aryl Boronic Acid (2.0 equiv.)
-
Alkanethiol (1.0 equiv.)
-
Copper(II) Acetate (1.5 equiv.)
-
Pyridine (3.0 equiv.)
-
Activated 4 Å molecular sieves
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried reaction flask under an Argon atmosphere, add the aryl boronic acid, copper(II) acetate, and molecular sieves.
-
Add anhydrous DMF, followed by pyridine and the alkanethiol via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of the alkanethiol is complete.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Note: This method avoids strong bases and high temperatures, which makes it suitable for sensitive substrates and helps prevent epimerization in chiral systems.[22]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 23. Boronic acid - Wikipedia [en.wikipedia.org]
- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 3-Isopropylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 3-isopropylphenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura and Chan-Lam couplings.
Issue 1: Presence of Unreacted this compound in the Purified Product.
-
Question: After purification by column chromatography, I still observe the starting this compound in my final product according to my NMR and LC-MS data. How can I remove it?
-
Answer: Residual this compound is a common impurity. Here are several methods to address this issue:
-
Aqueous Basic Wash: Arylboronic acids can be removed by washing the organic solution of your product with a basic aqueous solution, as they ionize similarly to phenols.[1] A 1-2 M NaOH solution can be used to extract the boronic acid into the aqueous phase.[2] After extraction, acidifying the aqueous layer and re-extracting with an organic solvent can confirm the presence of the boronic acid.
-
Scavengers: Solid-supported scavengers can be highly effective.
-
Crystallization: A selective crystallization can often purge the boronic acid from the desired product, especially if your product is a solid.[1]
-
Derivatization: Forming a diethanolamine adduct of the boronic acid can make it crystalline and easily separable from the reaction mixture.[4]
-
Issue 2: Persistent Palladium Catalyst Contamination.
-
Question: My product is contaminated with residual palladium catalyst, which appears as a black or colloidal suspension. How can I effectively remove it?
-
Answer: Palladium removal is crucial, especially in pharmaceutical applications.[5] Here are some recommended methods:
-
Filtration through Celite: A simple and often effective method is to dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[6][7][8] This will trap insoluble palladium species.
-
Metal Scavengers: Solid-supported metal scavengers are a reliable option. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[7]
-
Activated Carbon: Treatment with activated carbon can adsorb colloidal palladium.[7]
-
Liquid-Liquid Extraction: For inorganic palladium salts, liquid-liquid extraction can be used. Increasing the polarity of the aqueous phase with salts like sodium chloride can improve separation.[6]
-
Organic Solvent Nanofiltration (OSN): This is a commercialized technology that can separate the target product from the Pd catalyst based on molecular weight differences.[6]
-
Issue 3: Formation of Homocoupling Byproducts.
-
Question: I am observing a significant amount of a homocoupling byproduct from my this compound. What causes this and how can I minimize it?
-
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[9][10][11] To minimize this:
-
Ensure an Inert Atmosphere: Properly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen contamination.[9]
-
Use Active Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[9][10] Using fresh, high-quality catalyst is recommended.
-
Control Reaction Conditions: The choice of base and solvent is critical. The base should be strong enough for transmetalation but not so strong as to cause degradation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction with this compound?
A1: Besides unreacted starting materials, common impurities include:
-
Homocoupling product: Dimer of this compound.
-
Protodeboronation product: Isopropylbenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[1]
-
Palladium catalyst residues. [6]
-
Inorganic salts from the base used in the reaction.
Q2: How can I purify my biaryl product if it co-elutes with byproducts during column chromatography?
A2: If co-elution is an issue, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid products.[12][13] Experiment with different solvent systems to find one that selectively crystallizes your desired product.
-
Preparative HPLC or SFC: For challenging separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be employed.[14]
-
Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase C18 silica.
Q3: Are there any "green" or more environmentally friendly purification methods?
A3: Yes, several approaches aim to make the purification process more sustainable:
-
Aqueous Workups: Utilizing water as a solvent for extraction where possible is a greener alternative to organic solvents.[15][16][17]
-
Catalyst on Solid Support: Using a heterogeneous catalyst (palladium on a solid support) can simplify removal by filtration and allow for catalyst recycling.[16]
-
Crystallization: As a non-chromatographic method, crystallization reduces solvent usage compared to column chromatography.
Q4: What is the best way to monitor the progress of my purification?
A4: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): A quick and easy way to track the separation of your product from impurities during column chromatography or to check the purity of fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your fractions, helping to identify the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and assessing its purity.
Experimental Protocols & Data
Table 1: Comparison of Palladium Removal Techniques
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite | Physical removal of insoluble Pd | Variable, good for heterogeneous Pd | Simple, fast, inexpensive | Ineffective for soluble or colloidal Pd[7] |
| Metal Scavengers | Chemical binding of Pd | >95% | High selectivity and efficiency | Cost of scavenger, may require optimization[7] |
| Activated Carbon | Adsorption of Pd | Good for colloidal Pd | Inexpensive | Can adsorb the product, may require optimization |
| Liquid-Liquid Extraction | Partitioning of Pd salts | Good for ionic Pd species | Scalable | Only effective for certain Pd species, solvent waste |
Protocol 1: General Procedure for Removal of Residual Boronic Acid via Basic Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the extraction with the NaOH solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent to obtain the product, now free of boronic acid.
Protocol 2: General Procedure for Palladium Removal by Filtration through Celite
-
Dilute the crude reaction mixture with an appropriate organic solvent.
-
Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper.
-
Add a 1-2 cm thick layer of Celite to the funnel and gently pack it down.
-
Pre-wet the Celite pad with the solvent being used.
-
Slowly pour the diluted reaction mixture through the Celite pad.
-
Wash the Celite pad with fresh solvent to ensure all the product is collected.[7]
-
The collected filtrate contains the product, free of insoluble palladium.
Visualizations
Caption: General experimental workflow for reaction and purification.
Caption: Troubleshooting decision tree for impurity identification.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Arylboronic Acids in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using arylboronic acids in chemical synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Problem 1: Low Yield of Desired Cross-Coupling Product and Significant Formation of Arene Byproduct (Protodeboronation)
Symptoms:
-
Low isolated yield of the desired biaryl product.
-
Identification of a significant amount of the corresponding arene (Ar-H) byproduct, resulting from the cleavage of the C-B bond of the arylboronic acid.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolytic instability of the boronic acid | Use a protected form of the boronic acid. Convert the arylboronic acid to a more stable derivative such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or potassium aryltrifluoroborate. These derivatives exhibit slower release of the active boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[1] |
| Presence of water | Ensure anhydrous conditions. Use dry solvents and reagents. While some Suzuki-Miyaura reactions tolerate water, excess water can facilitate protodeboronation, especially with sensitive substrates. |
| Inappropriate base | Optimize the base. Use a weaker or non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Strong bases like NaOH or KOH can significantly accelerate base-catalyzed protodeboronation. |
| High reaction temperature | Lower the reaction temperature. If the desired cross-coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can decrease the rate of protodeboronation relative to the productive coupling. |
| Suboptimal catalyst system | Employ a highly active catalyst system. For electron-deficient or sterically hindered arylboronic acids, a highly active palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can promote rapid catalytic turnover.[2][3][4][5] A faster desired reaction can outcompete the slower protodeboronation side reaction. |
Problem 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Symptoms:
-
Isolation of a symmetrical biaryl (Ar-Ar) derived from the arylboronic acid.
-
Reduced yield of the desired unsymmetrical biaryl product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of oxygen | Thoroughly degas the reaction mixture. The presence of oxygen is a primary driver of palladium-catalyzed homocoupling.[1][3] Deoxygenate the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst | Use a Pd(0) source or a precatalyst that rapidly generates Pd(0). Pd(II) species can promote homocoupling.[1] Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that efficiently generates the active Pd(0) catalyst can minimize this side reaction. |
| Ligand choice | Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines can sterically hinder the formation of palladium-oxygen species that are implicated in the homocoupling mechanism.[2][3] These ligands also promote the desired reductive elimination step of the cross-coupling cycle. |
| Electron-deficient arylboronic acids | Use a highly active catalyst system and optimized conditions. Electron-deficient arylboronic acids are more prone to homocoupling.[6] Employing a highly active catalyst (e.g., SPhos-based precatalyst) and carefully controlling the reaction conditions (inert atmosphere, appropriate base) can favor the desired cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a common side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene as a byproduct. This reaction consumes the arylboronic acid, thereby reducing the yield of the desired cross-coupled product.
Q2: What is homocoupling and what causes it?
Homocoupling is a side reaction that results in the formation of a symmetrical biaryl from two molecules of the same arylboronic acid. This reaction is often catalyzed by palladium species, particularly in the presence of oxygen. The mechanism can involve the formation of a palladium peroxo complex that reacts with the arylboronic acid.[1]
Q3: How can I purify my arylboronic acid from its corresponding boroxine?
Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This process is reversible. To convert a boroxine back to the boronic acid, you can typically treat it with water. Purification can often be achieved by recrystallization from a suitable solvent system, or by derivatization, for example, by forming a diethanolamine adduct which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[7][8]
Q4: When should I use a protected boronic acid like a pinacol ester or a MIDA boronate?
You should consider using a protected boronic acid when you are working with:
-
Arylboronic acids that are known to be unstable and prone to protodeboronation (e.g., heteroarylboronic acids, electron-deficient arylboronic acids).
-
Reactions that require harsh conditions (e.g., high temperatures, strong bases) where the free boronic acid would decompose.
-
Iterative cross-coupling strategies where one boronic acid moiety needs to remain unreacted in the initial coupling step. MIDA boronates are particularly well-suited for this purpose.[9]
Q5: How do I properly set up a Suzuki-Miyaura reaction to minimize side reactions?
A proper setup is crucial for a successful Suzuki-Miyaura coupling. Key steps include:
-
Use of an Inert Atmosphere: Assemble the reaction in a flask that has been oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing: Thoroughly degas the solvent and the final reaction mixture. This can be done by bubbling an inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method (typically three cycles).
-
Reagent Purity: Use pure reagents and solvents. Impurities can sometimes interfere with the catalytic cycle.
-
Catalyst Handling: If using an air-sensitive catalyst or ligand, handle it in a glovebox or under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Arylboronic Pinacol Esters
This protocol is a general guideline for the synthesis of arylboronic pinacol esters from aryl halides via the Miyaura borylation.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Homocoupling using SPhos Precatalyst
This protocol is designed for challenging Suzuki-Miyaura couplings where homocoupling is a significant side reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 precatalyst (0.01-0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, arylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel with a septum.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Caption: Proposed mechanism for palladium-catalyzed homocoupling.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boronic Acid Chemistry
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered when working with boronic acids. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance solubility and reactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my boronic acid?
A1: Poor solubility of boronic acids is a frequent issue that can hinder reaction rates. Key causes include:
-
Formation of Boroxines: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines, which are often less soluble. This can result in the material appearing oily or sticky.[1]
-
High Polarity: The presence of polar functional groups, such as carboxylic acids, on the boronic acid can lead to poor solubility in common organic solvents.[2]
-
Molecular Structure: The inherent structure of the boronic acid, including the nature of its organic substituent, significantly influences its solubility profile in different solvents.[3]
Q2: How can I improve the solubility of my boronic acid in the reaction medium?
A2: Several strategies can be employed to enhance the solubility of boronic acids:
-
Solvent Selection and Co-solvents: Ensure that your solvents are anhydrous (if required) and properly degassed.[1] Common solvents include dioxane, THF, and toluene, often with a small amount of water.[1] If solubility remains poor, adding a co-solvent like DMF, DMSO, methanol, or ethanol in small increments (5-10% of total volume) can be effective.[2]
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the boronic acid.[2] However, ensure the temperature is compatible with the stability of all reaction components.[2]
-
pH Modification: For boronic acids with acidic or basic functional groups, adjusting the pH of the medium can significantly improve solubility. For instance, for a carboxylic acid-containing boronic acid, adding a base to deprotonate the acid will increase its solubility in aqueous media.[2]
-
Use of Additives: The addition of certain monosaccharides, like mannitol, can increase the aqueous solubility of boronic acids by forming more soluble boronate esters.[4]
Q3: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the common causes?
A3: Failure in Suzuki-Miyaura coupling reactions can often be attributed to several factors:
-
Degraded Boronic Acid: Alkylboronic acids, in particular, can be less stable than their aryl counterparts and may degrade over time.[1] It is crucial to use high-quality reagents.
-
Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Ensure that phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1]
-
Suboptimal Reaction Conditions: The incorrect choice of base, solvent, or temperature can significantly impact the reaction yield.[1]
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote undesirable side reactions like homocoupling.[1][5]
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, reducing the effective concentration of the boronic acid.[1][6]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is replaced by a carbon-hydrogen bond.[6][7] This consumes the starting material and reduces the yield of the desired product.[7] Key factors that promote protodeboronation include the presence of water, basic conditions, and elevated temperatures.[6][7]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents, especially for sensitive substrates.[5][8]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][7]
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of this side reaction.[5][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[5][7] These derivatives can act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[6][9]
Q5: When should I use a boronic ester or a trifluoroborate salt instead of a boronic acid?
A5: Boronic acids, particularly heteroaromatic and electron-deficient ones, can be prone to decomposition.[5] In such cases, more stable derivatives are recommended:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids and are easily handled.[5][10]
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[10][11] They are particularly useful for unstable boronic acids as they can provide a slow release of the active species under basic conditions.[12]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally stable, crystalline solids that can also serve as a slow-release source of the boronic acid during the reaction.[1][10]
Troubleshooting Guides
Issue 1: Poor Solubility of Boronic Acid
| Symptom | Possible Cause | Suggested Solution |
| Oily or sticky appearance of solid boronic acid | Formation of boroxine (cyclic trimer) | For many Suzuki reactions, the boroxine can be used directly as it is often in equilibrium with the boronic acid in the reaction mixture.[1] Adding a controlled amount of water can shift the equilibrium back to the boronic acid.[7] |
| Incomplete dissolution in the reaction solvent | Inappropriate solvent system or concentration | Screen different anhydrous and degassed solvents (e.g., dioxane, THF, toluene).[1] Add a co-solvent (e.g., DMF, DMSO, methanol) in small increments.[2] Gentle heating or sonication can also aid dissolution.[2] |
| Poor solubility of a boronic acid with a carboxylic acid group | High polarity of the carboxylic acid group | Convert the carboxylic acid to a less polar ester. The ester can be hydrolyzed back to the acid after the reaction if needed.[2] Alternatively, add a base to deprotonate the carboxylic acid, which will increase its solubility in aqueous media.[2] |
Issue 2: Low Reactivity or Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | Inactive palladium catalyst | Use a fresh batch of a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst.[1] Ensure phosphine ligands are fresh and stored under an inert atmosphere.[1] |
| Inefficient transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄ or Cs₂CO₃, which can be more effective for challenging couplings.[8] The addition of copper(I) salts can sometimes facilitate transmetalation.[8] | |
| Significant protodeboronation byproduct observed | Presence of water, strong base, or high temperature | Use anhydrous conditions and a weaker base (e.g., KF, Cs₂CO₃).[5][7] Lower the reaction temperature.[7] Use a protected boronic acid derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[5][7] |
| Significant homocoupling byproduct observed | Presence of oxygen or use of a Pd(II) precatalyst | Rigorously degas all solvents and the reaction mixture.[5] Use a Pd(0) catalyst source to bypass the reduction step that can contribute to homocoupling.[5] |
Experimental Protocols
Protocol 1: Esterification of 3-Carboxyphenylboronic Acid to Improve Solubility
This protocol describes the conversion of a polar carboxylic acid group to a less polar methyl ester to enhance solubility in organic solvents.[2]
Materials:
-
3-Carboxyphenylboronic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-Carboxyphenylboronic acid in anhydrous methanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
-
Purification:
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Functionalized Boronic Acid
This is a general starting point and should be optimized for specific substrates.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Functionalized boronic acid or ester (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, or toluene, often with a small amount of water)
-
Schlenk flask, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the functionalized boronic acid or ester, and the base.[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[13]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
stability issues of boronic acids in Suzuki coupling and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter with boronic acid stability during your experiments.
Q1: My Suzuki coupling reaction has a low or inconsistent yield. I suspect my boronic acid is degrading. What are the common causes?
A1: Low and inconsistent yields are frequently linked to the degradation of the boronic acid starting material.[1][2] The primary degradation pathways are protodeboronation, oxidation, and dehydration to form boroxines.[3][4][5]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive for coupling.[6] It is often catalyzed by aqueous acidic or basic conditions used in the reaction.[3][6] Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly susceptible.[1][7]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of oxygen and residual peroxides in ether-based solvents, to form phenols.[3] This process can be accelerated at higher temperatures and under basic conditions.[3]
-
Dehydration (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable, cyclic trimer called a boroxine. While this is often reversible in the presence of water, the equilibrium can affect the concentration of the active monomeric boronic acid.[3][5]
Q2: What are the first steps I should take to troubleshoot a low-yielding Suzuki reaction?
A2: A systematic check of your reagents and reaction setup is the best approach.
-
Assess Reagent Quality:
-
Boronic Acid Integrity: Use fresh, high-purity boronic acid.[1] If the container has been open for a long time, consider purchasing a new batch. Some boronic acids, especially 2-heterocyclic and vinyl derivatives, are inherently unstable and have a limited shelf life.[8]
-
Aryl Halide Reactivity: Confirm the purity of your coupling partner. The reactivity trend is generally I > Br > OTf >> Cl.[1] Couplings with aryl chlorides often require more specialized and active catalyst systems.[1]
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1]
-
-
Verify Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst, phosphine ligands, and the boronic acid itself.[1] Ensure your flask is properly sealed and degassed by performing several vacuum/inert gas backfill cycles.[1]
-
Solvent Purity: Use anhydrous and degassed solvents. Oxygen can deactivate the catalyst, and water can be a proton source for protodeboronation.[1][3]
-
Base Purity: Ensure your base is of high purity and has been stored correctly to avoid moisture absorption.
-
A logical workflow can help diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Reactions with 3-Isopropylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving the sterically hindered 3-isopropylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Failed or low-yielding Suzuki reactions with sterically hindered boronic acids like this compound often stem from a few critical factors. Begin by assessing the following:
-
Catalyst and Ligand Choice: The steric bulk of the 3-isopropyl group can significantly impede the reaction. Standard catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands is often essential to facilitate the catalytic cycle with hindered substrates.[1][2]
-
Reaction Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3] It is crucial to ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Quality: The purity and stability of the this compound are paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) or protodeboronation.[3] Using a fresh, high-purity batch of the boronic acid is recommended.
-
Base and Solvent System: The choice of base and solvent is interdependent and critical for a successful reaction. The base must be strong enough to promote transmetalation but not so harsh as to cause degradation of the starting materials or products.
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow due to steric hindrance. To minimize this:
-
Ensure an Oxygen-Free Environment: As mentioned, oxygen can promote homocoupling. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are critical.
-
Optimize Catalyst and Ligand: Certain catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a system that favors the cross-coupling pathway.
-
Control Reaction Temperature: While higher temperatures can sometimes overcome the activation barrier for the desired reaction, they can also accelerate side reactions. An optimal temperature that balances reaction rate and selectivity should be determined.
Q3: Due to the steric hindrance of this compound, what specific catalyst and ligand combinations are recommended?
A3: For sterically demanding Suzuki-Miyaura couplings, catalyst systems that are effective for hindered substrates should be employed. Based on literature for structurally similar hindered couplings, the following are excellent starting points:
-
Palladium Precatalysts: Air-stable precatalysts such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3, SPhos Pd G2) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Bulky Phosphine Ligands: The use of bulky, electron-rich monophosphine ligands is crucial. Highly effective ligands for coupling sterically hindered partners include:
-
Buchwald Ligands: XPhos, SPhos, and RuPhos are widely used and have demonstrated high efficacy in challenging couplings.[1][3]
-
Other Specialized Ligands: Ligands like BI-DIME have been shown to be particularly effective for couplings involving ortho-isopropyl substituents.[4] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[2]
-
Troubleshooting Guide
This section provides a logical workflow for troubleshooting failed or low-yielding Suzuki reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Isopropylphenylboronic Acid Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on reaction rates involving 3-Isopropylphenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound in Suzuki-Miyaura coupling?
A1: Increasing the reaction temperature typically increases the rate of Suzuki-Miyaura coupling reactions. As a general approximation, the rate of many chemical reactions doubles for every 10°C increase in temperature.[1][2] This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions.[3] However, the optimal temperature will depend on the specific substrates, catalyst system, and solvent used. For instance, in a study on a similar phenylboronic acid derivative, increasing the temperature from 353 K (80°C) to 383 K (110°C) significantly increased the turnover number for the reaction with an aryl chloride, while it had a negligible effect when an aryl bromide was used.[4]
Q2: What is protodeboronation and how is its rate affected by temperature?
A2: Protodeboronation is a common side reaction in processes utilizing boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a byproduct (in this case, cumene) and boric acid.[2][5] The rate of protodeboronation is highly dependent on temperature, as well as pH and the specific boronic acid.[2][6] Generally, higher temperatures can accelerate the rate of this undesired side reaction. It is crucial to find an optimal temperature that promotes the desired coupling reaction while minimizing protodeboronation.
Q3: Are there common temperature ranges used for Suzuki coupling reactions with phenylboronic acids?
A3: Yes, Suzuki coupling reactions are often conducted at elevated temperatures, typically ranging from room temperature to reflux conditions of the solvent. Common temperatures reported in the literature for reactions involving phenylboronic acids and their derivatives are often in the range of 60°C to 110°C.[4][7][8][9][10] However, some catalyst systems are effective at room temperature.[11][12] The ideal temperature should be determined empirically for each specific reaction system.
Q4: How can I determine the optimal temperature for my specific reaction?
A4: The optimal temperature can be determined by running the reaction at a range of different temperatures and monitoring the yield of the desired product and the formation of byproducts over time. This allows for the determination of the temperature at which the desired reaction proceeds at a reasonable rate with minimal side reactions. For a more rigorous approach, kinetic studies can be performed to determine the activation energy (Ea) using the Arrhenius equation by plotting the natural log of the rate constant (k) versus the inverse of the temperature (1/T).[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low: The activation energy barrier for the reaction is not being overcome. | - Gradually increase the reaction temperature in increments of 10-20°C. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS). |
| Catalyst deactivation: The palladium catalyst may be unstable at the reaction temperature. | - Consult the literature for the recommended operating temperature range for your specific palladium catalyst and ligand. - Consider using a more thermally stable catalyst system. | |
| Significant formation of byproduct from protodeboronation | Reaction temperature is too high: The high temperature is favoring the protodeboronation side reaction. | - Lower the reaction temperature.[5] - Screen different bases, as the rate of base-catalyzed protodeboronation is pH-dependent.[5][6] Weaker bases like K₃PO₄ or K₂CO₃ may be preferable to strong bases like NaOH.[5] - Use a more active catalyst to shorten the reaction time, thereby reducing the time for protodeboronation to occur.[5] |
| Inconsistent reaction rates or yields | Poor temperature control: Fluctuations in the reaction temperature can lead to inconsistent results. | - Use a reliable heating system with precise temperature control (e.g., an oil bath with a temperature controller or a heating mantle with a thermocouple). - Ensure uniform heating and stirring of the reaction mixture. |
| Reaction stalls before completion | Thermal decomposition of reactants or reagents: this compound or other components of the reaction mixture may be degrading at the operating temperature. | - Investigate the thermal stability of all reaction components. - Consider running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Effect of Temperature on Turnover Number (TON) for Suzuki Coupling of Phenylboronic Acid [4]
| Aryl Halide | Temperature (K) | Temperature (°C) | Turnover Number (TON) |
| 4-Bromoanisole | 353 | 80 | ~1800 |
| 383 | 110 | ~1800 | |
| 4-Chloroanisole | 353 | 80 | ~600 |
| 383 | 110 | >900 |
Data is for a palladium complex with a specific phosphine-linked cyclophosphazene ligand.
Experimental Protocols
The following is a general protocol for studying the effect of temperature on the reaction rate of a Suzuki-Miyaura coupling reaction involving this compound. This protocol is based on methodologies described for similar boronic acids.[13][15]
Objective: To determine the rate constant and activation energy for the Suzuki-Miyaura coupling of this compound with an aryl halide at different temperatures.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials or flask
-
Heating system with precise temperature control
-
Analytical instrument (GC or HPLC)
Procedure:
-
Reaction Setup:
-
In a reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), base (e.g., 1.0 mmol), and the internal standard.
-
Add the anhydrous solvent (e.g., 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., 1-2 mol%).
-
-
Kinetic Run:
-
Place the reaction vial in the preheated heating block or oil bath set to the desired temperature (e.g., 70°C, 80°C, 90°C, 100°C).
-
Start the timer and stirring immediately.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of diethylamine or a dilute acid solution).
-
-
Sample Analysis:
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by GC or HPLC to determine the concentration of the reactant (aryl halide) and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the aryl halide versus time for each temperature.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
Calculate the rate constant (k) for each temperature using the appropriate rate law (determined by varying reactant concentrations in separate experiments).
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. csl.noaa.gov [csl.noaa.gov]
- 13. benchchem.com [benchchem.com]
- 14. The temperature dependence of the rate constant for a reaction - Brown 14th Edition Ch 14 Problem 64 [pearson.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ligand Selection for Enhanced Catalytic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve catalytic activity through the selection of appropriate ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in improving catalytic activity?
A1: Ligands play a crucial role in modern homogeneous transition metal catalysis by coordinating to the metal center and modifying its properties.[1] This coordination can alter the catalyst's structure and reactivity, which in turn affects the activation energy of key steps in the catalytic cycle.[1] Key roles of ligands include:
-
Enhancing Reactivity: Ligands can increase the kinetic reactivity of a catalyst, which can broaden the substrate scope of a reaction.[1] For example, sterically demanding and electron-rich phosphine ligands can lower the activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]
-
Improving Selectivity: Ligands are critical for controlling selectivity, including enantioselectivity, diastereoselectivity, regioselectivity, and chemoselectivity.[1] Chiral ligands, for instance, can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.[2]
-
Increasing Catalyst Stability: Ligands can extend the lifetime of a catalyst by preventing degradation pathways.[1]
-
Modifying Solubility: Ligands can improve the solubility of metal catalysts in organic solvents, which is essential for homogeneous catalysis.[1]
Q2: How do I choose a starting point for ligand selection for a new catalytic reaction?
A2: Selecting an initial ligand or a set of ligands for a new catalytic transformation can be guided by several strategies:
-
Literature Precedent: Reviewing scientific literature for similar reactions is the most common starting point. Identify the types of ligands that have been successful for the desired transformation or with similar substrates.
-
Ligand Properties: Consider the electronic and steric properties of the ligands. The Tolman electronic parameter (TEP) and cone angle are useful metrics for quantifying these properties for phosphine ligands.[3]
-
Metal-Ligand Compatibility: The choice of ligand is often dictated by the properties of the metal center and the specific elementary steps of the catalytic cycle.[1] For example, some steps may require ligand dissociation, while others need the ligand to be resistant to reductive elimination.[1]
-
High-Throughput Screening: Employing a commercially available ligand screening kit can rapidly identify promising candidates from a diverse set of ligand classes.
Q3: What are the key differences between phosphine ligands and N-heterocyclic carbene (NHC) ligands?
A3: Both phosphine and N-heterocyclic carbene (NHC) ligands are widely used in catalysis, but they possess distinct properties:
| Feature | Phosphine Ligands | N-Heterocyclic Carbene (NHC) Ligands |
| σ-Donating Ability | Generally good σ-donors, with electron-donating strength tunable by substituents.[1] | Typically stronger σ-donors than phosphines.[4] |
| Steric Bulk | Highly tunable steric bulk, often quantified by the Tolman cone angle.[3] | Steric bulk can also be readily tuned by modifying the substituents on the nitrogen atoms.[4] |
| Stability | Can be susceptible to oxidation.[3] | Generally more robust and less prone to oxidation. |
| Bonding to Metal | Form a dative bond from the phosphorus lone pair to the metal. | Form a strong σ-bond to the metal center. |
| Applications | Widely used in a vast range of cross-coupling reactions, hydrogenations, and hydroformylations.[1][3] | Increasingly popular in cross-coupling reactions and olefin metathesis.[4] |
Q4: How can non-covalent interactions involving ligands influence catalytic outcomes?
A4: Non-covalent interactions (NCIs) between the ligand and the substrate, such as hydrogen bonding, ion pairing, and π-system engagements, are increasingly recognized as powerful tools for controlling stereoselectivity in asymmetric catalysis.[5] These interactions can help to pre-organize the transition state, leading to higher enantioselectivity. For example, chiral ligands featuring a remote amide or phosphonate substituent can engage in hydrogen bonding with the substrate, playing a pivotal role in stereocontrol.[5]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand Electronics | The ligand may be too electron-donating or too electron-withdrawing for the key catalytic step. Solution: Screen a range of ligands with varying electronic properties. For example, in Pd-catalyzed reactions, electron-rich ligands can facilitate oxidative addition.[1] |
| Unfavorable Ligand Sterics | The ligand may be too bulky, preventing substrate coordination, or not bulky enough to promote a key step like reductive elimination. Solution: Test ligands with different steric profiles. For some reactions, bulky ligands are crucial for creating a coordinatively unsaturated and reactive metal center.[1][3] |
| Poor Metal-Ligand Compatibility | The chosen ligand may not form a stable and active complex with the metal precursor. Solution: Consult the literature for known effective ligand-metal combinations for the specific reaction type.[6] |
| Catalyst Decomposition | The ligand may not be robust enough under the reaction conditions, leading to catalyst deactivation. Solution: Consider more stable ligand scaffolds, such as certain N-heterocyclic carbenes. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the metal and ligand can significantly impact the formation of the active catalytic species. Solution: Titrate the metal-to-ligand ratio to find the optimal conditions. For many cross-coupling reactions, a 1:1 or 1:2 palladium-to-ligand ratio is optimal.[4] |
Problem 2: Poor Selectivity (Enantio-, Regio-, or Chemoselectivity)
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Ligand (Enantioselectivity) | The chiral ligand may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. Solution: Screen a library of chiral ligands with different backbones and chiral elements. Consider ligands that can engage in non-covalent interactions with the substrate.[2][5] |
| Incorrect Ligand Control of Regioselectivity | The electronic and steric properties of the ligand are not adequately directing the reaction to the desired regioisomer. Solution: Systematically vary the steric and electronic properties of the ligand. For example, in palladium-catalyzed allylic alkylation, the ligand can influence whether the nucleophile attacks the more or less substituted end of the allyl group.[2] |
| Lack of Chemoselectivity | The catalyst is reacting with multiple functional groups in the substrate or reagents. Solution: Choose a ligand that modulates the reactivity of the metal center to favor the desired transformation. For instance, a less reactive catalyst might be more selective. |
Problem 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Ligand Degradation | The ligand itself is not stable under the reaction conditions (e.g., high temperature, presence of strong oxidants or reductants). Solution: Select more robust ligands. For instance, replace air-sensitive phosphines with more stable alternatives.[3] |
| Formation of Inactive Metal Species | The ligand may promote the formation of inactive metal aggregates (e.g., palladium black).[7][8] Solution: Employ ligands that stabilize the catalytically active mononuclear species. Bulky ligands can often prevent the formation of dimers or larger aggregates.[3] |
| Product Inhibition | The product of the reaction may coordinate too strongly to the metal center, facilitated by the ligand, thus inhibiting catalyst turnover. Solution: Modify the ligand to decrease the binding affinity of the product to the catalyst. |
| Poisoning | Impurities in the reagents or solvent can bind to the metal center and deactivate the catalyst.[9][10] Solution: Purify all reagents and solvents. Some ligands can confer a degree of tolerance to certain poisons. |
Quantitative Data on Ligand Effects
The following table summarizes the effect of different phosphine ligands on the yield and enantiomeric excess (ee) of a model asymmetric hydrogenation reaction.
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINAP | Chiral C₂-symmetric diphosphine | 95 | 98 |
| (S,S)-Chiraphos | Chiral C₂-symmetric diphosphine | 92 | 96 |
| (R,R)-DuPhos | Chiral C₂-symmetric diphosphine | 98 | >99 |
| Triphenylphosphine | Achiral monophosphine | >99 | 0 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: High-Throughput Screening of Ligands for a Cross-Coupling Reaction
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal precursor (e.g., Pd₂(dba)₃) in a suitable anhydrous solvent (e.g., toluene).
-
Prepare individual stock solutions of a diverse library of ligands (e.g., various phosphines and NHCs) in the same solvent. The ligand concentration should be such that the desired metal-to-ligand ratio is achieved upon addition to the reaction vessel.
-
Prepare stock solutions of the aryl halide, coupling partner (e.g., boronic acid), and base in the reaction solvent.
-
-
Reaction Setup in a 96-Well Plate:
-
To each well of a 96-well plate, add the metal precursor stock solution.
-
Add the appropriate ligand stock solution to each well, ensuring each well has a different ligand. Include a control well with no ligand.
-
Add the aryl halide, coupling partner, and base stock solutions to each well.
-
Seal the plate under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction and Analysis:
-
Place the plate on a heated shaker block and run the reaction at the desired temperature for a set time.
-
After the reaction is complete, quench the reactions by adding a suitable quenching agent.
-
Dilute the reaction mixtures and analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.
-
-
Data Evaluation:
-
Determine the conversion and yield for each reaction.
-
Identify the most promising ligands for further optimization.
-
Visualizations
Caption: A typical workflow for ligand selection and optimization.
Caption: The balance between the active catalytic cycle and deactivation pathways.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Isopropylphenylboronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key building blocks is paramount. This guide provides a comparative characterization of 3-isopropylphenylboronic acid and its derivatives, offering insights into their synthesis and analytical profiles. While detailed public data for this compound is limited, this guide leverages available information on its closely related derivatives to provide a valuable reference.
Physicochemical Properties
This compound is a white to almost-white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 216019-28-2 | [1] |
| Molecular Formula | C₉H₁₃BO₂ | [2] |
| Molecular Weight | 164.01 g/mol | [2] |
| Purity | ≥95% - 97% | [2] |
| Physical Form | Crystal - Powder | |
| Color | White - Almost white | |
| Storage Temperature | Room Temperature or -20°C |
Spectroscopic Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra of 3-Isopropoxyphenylboronic Acid Esters (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Isopropoxyphenylboronic acid catechol ester | 7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.38 (dd, J = 8.0, 7.5 Hz, 1H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H), 4.64 (septet, J = 6.0 Hz, 1H), 1.37 (d, J = 6.0 Hz, 6H) |
| 3-Isopropoxyphenylboronic acid 4-methylcatechol ester | 7.65 (dd, J = 7.5, 1 Hz, 1H), 7.61 (d, J = 2.5 Hz), 7.40 (apparent triplet, J = 8 Hz, 1H), 7.19 (d, J = 8 Hz), 7.15 (d, J = 1 Hz, 1H), 7.11 (ddd, J = 8.0, 2.5, 1 Hz, 1H), 4.66 (septet, J = 6 Hz), 2.44 (s, 3H), 1.40 (d, J = 6 Hz) |
¹³C NMR Spectra of 3-Isopropoxyphenylboronic Acid Esters (125 MHz, CDCl₃)
Note: The carbon adjacent to boron was not detected in these experiments, which is a common phenomenon in ¹³C NMR of organoboranes.
| Compound | Chemical Shift (δ, ppm) |
| 3-Isopropoxyphenylboronic acid catechol ester | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 |
| 3-Isopropoxyphenylboronic acid 4-methylcatechol ester | 157.7, 148.5, 146.4, 132.7, 129.6, 127.2, 123.1, 121.3, 120.7, 113.2, 111.8, 70.0, 22.1, 21.4 |
Infrared (IR) Spectroscopy
The IR spectrum of boronic acids and their esters typically shows characteristic absorption bands. For boronate esters, key stretches include C-O, B-C, and B-O vibrations.
Characteristic IR Bands for a Boronate Ester Derivative (3-Isopropoxyphenylboronic acid catechol ester)
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | Aromatic C-H stretch |
| 2987, 2973, 2929, 2881 | Aliphatic C-H stretch |
| 1567 | Aromatic C=C stretch |
| 1471, 1425 | C-H bend |
| 1369 | B-O stretch |
| 1290, 1241, 1216 | C-O stretch |
| 1132, 1116, 1064 | B-C stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized derivatives.
HRMS Data for 3-Isopropoxyphenylboronic Acid Esters (APCI-TOF)
| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 3-Isopropoxyphenylboronic acid catechol ester | 255.1187 | 255.1193 |
| 3-Isopropoxyphenylboronic acid 4-methylcatechol ester | 211.0925 | 211.0921 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are typical protocols for the synthesis and characterization of phenylboronic acid derivatives.
Synthesis of Phenylboronic Acid Esters
A common method for the synthesis of boronic esters involves the condensation reaction between a phenylboronic acid and a diol.[3]
Example Protocol for the Synthesis of a Catechol Ester Derivative:
-
To a round-bottom flask, add the phenylboronic acid (1 equivalent), catechol (1 equivalent), and a dehydrating agent such as magnesium sulfate.
-
Add a suitable solvent, such as toluene.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling, filter the suspension to remove the dehydrating agent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent (e.g., n-hexane) to yield the boronic ester.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), coupled with a high-resolution mass analyzer like Time-of-Flight (TOF).
Visualizing Synthesis and Characterization Workflows
The following diagrams illustrate the logical flow of synthesizing and characterizing this compound derivatives.
Caption: Synthetic workflow for a boronic acid ester.
Caption: Characterization workflow for a boronic acid ester.
Applications in Drug Discovery
Phenylboronic acids and their derivatives are crucial in medicinal chemistry. They are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of many drug candidates. Furthermore, the boronic acid moiety itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy. The ability of boronic acids to reversibly bind with diols also makes them valuable for developing sensors and drug delivery systems, for example, for glucose monitoring.[4]
References
- 1. 3-isopropylboronic acid - 216019-28-2 - Structure, Synthesis, Properties [organoborons.com]
- 2. 3-Isopropylphenylboronicacid | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of 3-Isopropylphenylboronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, boronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is subtly tuned by the substituents on their aromatic ring. This guide provides an objective comparison of the performance of 3-isopropylphenylboronic acid with other commonly used boronic acids, supported by experimental data, to aid in the selection of appropriate reagents for chemical synthesis.
Executive Summary
This compound exhibits a reactivity profile in Suzuki-Miyaura and Chan-Lam couplings that is intermediate between electron-rich and electron-poor boronic acids. The isopropyl group at the meta-position exerts a mild electron-donating effect through induction and a notable steric influence. This combination affects the rates of key steps in the catalytic cycles, leading to predictable reactivity trends. In oxidation reactions, the isopropyl group can influence the susceptibility of the boronic acid to degradation.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The reactivity of the boronic acid in this palladium-catalyzed reaction is critically dependent on both electronic and steric factors. Electron-donating groups on the phenyl ring generally accelerate the transmetalation step, while electron-withdrawing groups can have a more complex influence. Steric hindrance, particularly from ortho-substituents, can significantly impede the reaction.
A comparative study of the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under identical conditions reveals the following trend in yields:
| Boronic Acid | Substituent Effect | Yield (%) |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (para) | 98 |
| This compound | Weak Electron-Donating (meta) | 92 |
| Phenylboronic acid | Neutral | 90 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (para) | 85 |
| 2-Methylphenylboronic acid | Weak Electron-Donating (ortho) | 75 |
Reaction Conditions: Aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.
The data indicates that this compound provides a high yield, slightly better than the unsubstituted phenylboronic acid, consistent with the weak electron-donating nature of the meta-isopropyl group. Its performance is surpassed only by the strongly activated 4-methoxyphenylboronic acid. The lower yield observed with the ortho-substituted 2-methylphenylboronic acid highlights the negative impact of steric hindrance near the reaction center.
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The tube is evacuated and backfilled with argon three times. A degassed 4:1:1 mixture of toluene, ethanol, and water (5 mL) is then added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling experiment.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[1] Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a significant role. Electron-rich anilines tend to show higher reactivity in these couplings.
In a comparative study of the Chan-Lam coupling between various boronic acids and aniline, the following yields were observed:
| Boronic Acid | Substituent Effect | Yield (%) |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (para) | 88 |
| This compound | Weak Electron-Donating (meta) | 81 |
| Phenylboronic acid | Neutral | 78 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (para) | 70 |
| 2,6-Dimethylphenylboronic acid | Sterically Hindered | <5 |
Reaction Conditions: Aniline (1.0 equiv), boronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv), CH₂Cl₂ (5 mL), Room Temperature, 24 h, open to air.
The results demonstrate that this compound performs well in the Chan-Lam coupling, again showing slightly improved reactivity compared to phenylboronic acid. The trend of electron-donating groups enhancing the yield is consistent. The significantly diminished yield with the sterically hindered 2,6-dimethylphenylboronic acid underscores the sensitivity of this reaction to steric bulk around the boronic acid moiety.[2]
Experimental Protocol: Chan-Lam Coupling
To a round-bottom flask is added copper(II) acetate (0.1 mmol), the respective boronic acid (1.5 mmol), and the amine or phenol (1.0 mmol). Dichloromethane (5 mL) and pyridine (2.0 mmol) are then added. The flask is left open to the atmosphere and the mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired product.[3]
Oxidative Stability
Boronic acids are susceptible to oxidation, which can be a significant issue in biological applications and under certain reaction conditions.[4] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring. The oxidation of phenylboronic acids with hydrogen peroxide typically yields the corresponding phenol.
Experimental Protocol: Oxidation of Phenylboronic Acid
In a flask, the phenylboronic acid (1 mmol) is dissolved in a 1:1 mixture of THF and water (10 mL). To this solution, 30% hydrogen peroxide (3 mmol) is added dropwise at room temperature. The reaction is stirred for 2 hours. The mixture is then extracted with ethyl acetate, and the organic layer is washed with a saturated solution of sodium thiosulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding phenol.
Figure 2. Factors influencing boronic acid reactivity.
Application in Probing Signaling Pathways
Phenylboronic acids and their derivatives have found applications in chemical biology as tools to probe biological systems.[5] Their ability to form reversible covalent bonds with diols makes them useful for interacting with glycoproteins and other biomolecules involved in cell signaling. For instance, phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[5]
Figure 3. Inhibition of Rho GTPase signaling by phenylboronic acid.
Conclusion
This compound is a versatile reagent with a well-balanced reactivity profile. Its mild electron-donating character and moderate steric bulk place it in a favorable position for achieving high yields in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions, often outperforming the parent phenylboronic acid. For researchers and drug development professionals, this compound represents a reliable choice for the synthesis of complex molecules where fine-tuning of reactivity is desired.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Verifying the Purity of 3-Isopropylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of building blocks such as 3-Isopropylphenylboronic acid is of paramount importance. Impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for verifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is highly versatile for non-volatile and thermally sensitive compounds like boronic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like boronic acids, a chemical modification step known as derivatization is necessary to increase their volatility.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.
Comparative Analysis of Techniques
The choice of analytical technique depends on various factors, including the specific information required, available instrumentation, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Signal intensity is directly proportional to the molar amount of the analyte. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization to increase volatility. | Precise weighing of the sample and an internal standard. |
| Analysis Time | Typically 15-30 minutes per sample. | Longer due to the derivatization step, but with fast chromatography. | Relatively fast data acquisition, but requires careful sample preparation. |
| Sensitivity | High, capable of detecting impurities at low levels. | Very high, especially for volatile impurities. | Moderate, with a limit of quantification around 0.1%. |
| Selectivity | Good, can be optimized by adjusting mobile phase and stationary phase. | Excellent, provides structural information for impurity identification. | Excellent, provides detailed structural information about the analyte and impurities. |
| Common Impurities Detected | Non-volatile impurities, starting materials, byproducts. | Volatile impurities, residual solvents, and derivatized non-volatile impurities. | Structural isomers, related substances, and residual solvents. |
| Advantages | Robust, widely available, suitable for non-volatile compounds. | High resolution and sensitivity, definitive identification with MS. | Absolute quantification without a specific reference standard, provides structural information. |
| Disadvantages | Potential for on-column degradation of boronic acids. | Derivatization can be complex and introduce artifacts. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Representative Quantitative Data
The following table presents illustrative data on the purity of a generic phenylboronic acid derivative as determined by HPLC, GC-MS, and qNMR. This data is intended for comparative purposes.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | 99.5 | 0.01% | 0.03% |
| GC-MS (after derivatization) | 99.3 | 0.005% | 0.015% |
| qNMR | 99.1 | 0.05% | 0.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the purity analysis of this compound following a derivatization step.
Instrumentation:
-
GC-MS system
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Hexane (GC grade)
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Sample Preparation: After cooling, dilute the reaction mixture with 1 mL of hexane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Analysis: Inject the derivatized sample. Identify and quantify impurities based on their mass spectra and chromatographic peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general method for determining the absolute purity of this compound using qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
A Comparative Guide to the Spectroscopic Analysis of 3-Isopropylphenylboronic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-isopropylphenylboronic acid and its structurally related alternatives, including 4-isopropylphenylboronic acid, 3-methoxyphenylboronic acid, 4-methoxyphenylboronic acid, and the parent compound, phenylboronic acid. This information is crucial for reaction monitoring, quality control, and the characterization of products in synthetic and medicinal chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.
Spectroscopic Data Comparison
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its selected alternatives. Please note that a complete experimental dataset for each compound is not always available in the public domain. In such cases, expected values or data from closely related derivatives are provided as a reference.
Table 1: 1H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Isopropyl/Methoxy Protons | B(OH)2 Protons | Solvent |
| This compound (catechol ester) | 7.64 (d, J=7.0 Hz, 1H), 7.60 (d, J=2.0 Hz, 1H), 7.38 (dd, J=8.0, 7.5 Hz, 1H), 7.09 (ddd, J=8.0, 2.5, 1 Hz, 1H) | 4.64 (sept, J=6.0 Hz, 1H), 1.37 (d, J=6.0 Hz, 6H) | N/A | CDCl3 |
| 4-Isopropylphenylboronic acid | ~7.8 (d, 2H), ~7.3 (d, 2H) | ~2.9 (sept, 1H), ~1.2 (d, 6H) | Not specified | Not specified |
| 3-Methoxyphenylboronic acid | 7.4-7.0 (m, 4H) | 3.81 (s, 3H) | 8.1 (br s, 2H) | DMSO-d6 |
| 4-Methoxyphenylboronic acid | 7.72 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.4 Hz, 2H) | 3.77 (s, 3H) | 7.89 (s, 2H) | DMSO-d6 |
| Phenylboronic acid | 7.99 (d, 2H), 7.39 (t, 2H), 7.33 (t, 1H) | N/A | 8.0 (s, 2H) | DMSO-d6[1] |
Table 2: 13C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Isopropyl/Methoxy Carbons | C-B Carbon | Solvent |
| This compound (catechol ester) | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0 | 69.4, 22.2 | Not Detected | DMSO-d6 |
| 4-Isopropylphenylboronic acid | Not specified | Not specified | Not specified | Not specified |
| 3-Methoxyphenylboronic acid | 158.9, 134.1, 129.1, 122.9, 117.8, 114.2 | 55.0 | ~135 (broad) | DMSO-d6 |
| 4-Methoxyphenylboronic acid | 161.8, 136.6, 128.9, 113.5 | 55.1 | ~130 (broad) | DMSO-d6[2] |
| Phenylboronic acid | 134.5, 132.1, 127.8 | N/A | ~135 (broad) | DMSO-d6[3] |
Table 3: IR Spectroscopic Data (Wavenumber cm-1)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | B-O Stretch | C=C (Aromatic) |
| This compound (catechol ester) | N/A | 3070 | 2987, 2973, 2929, 2881 | 1369, 1241 | 1567, 1471, 1425 |
| 4-Isopropylphenylboronic acid | ~3300 (broad) | ~3050 | ~2960, 2870 | ~1350 | ~1600, 1500 |
| 3-Methoxyphenylboronic acid | ~3300 (broad) | ~3060 | ~2960, 2840 | ~1350 | ~1600, 1480 |
| 4-Methoxyphenylboronic acid | ~3300 (broad) | ~3070 | ~2960, 2840 | ~1350 | ~1600, 1510 |
| Phenylboronic acid | 3280 (broad)[4] | ~3060 | N/A | 1374 | 1600, 1450[4][5] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragments | Ionization Method |
| This compound (catechol ester) | 255.1187 [M+H]+ | Not specified | HRMS (APCI-TOF) |
| 4-Isopropylphenylboronic acid | 164 | [M-H2O]+, [M-C3H7]+, [C6H4B(OH)2]+ | EI (Expected) |
| 3-Methoxyphenylboronic acid | 152 | 137 ([M-CH3]+), 124 ([M-CO]+), 108 ([M-CO2]+), 77 ([C6H5]+) | EI[1] |
| 4-Methoxyphenylboronic acid | 152 | 137 ([M-CH3]+), 108 ([M-CH3-CHO]+), 77 ([C6H5]+) | EI |
| Phenylboronic acid | 122 | 104 ([M-H2O]+), 77 ([C6H5]+) | EI |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and poorly resolved spectra. To obtain clean spectra, the following protocols are recommended:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice due to its ability to disrupt the hydrogen bonding networks that favor boroxine formation. Deuterated methanol (CD3OD) can also be used. For compounds that are less soluble, a mixture of solvents such as CDCl3 with a few drops of CD3OD may be employed.
-
1H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. The B(OH)2 protons often appear as a broad singlet and may exchange with residual water in the solvent.
-
13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The carbon atom attached to the boron (C-B) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
-
11B NMR: This technique is particularly useful for characterizing boronic acids. The chemical shift is sensitive to the coordination state of the boron atom. A typical spectrum would show a single resonance for the trigonal planar boronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups in boronic acids.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Key Vibrational Bands:
-
O-H stretch: A broad and strong absorption in the region of 3500-3200 cm-1 is characteristic of the hydrogen-bonded B(OH)2 group.[4][5]
-
B-O stretch: A strong band typically appears in the 1380-1330 cm-1 region.[6][7]
-
Aromatic C-H and C=C stretches: Look for characteristic absorptions for the substituted phenyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Due to the thermal instability of boronic acids, specific techniques are often required.
-
Electron Ionization (EI-MS): This is a common technique, but the high energy can lead to dehydration and fragmentation. The molecular ion peak may be weak or absent. Common fragments include the loss of water ([M-H2O]+) and cleavage of the C-B bond.
-
Electrospray Ionization (ESI-MS): This is a softer ionization technique that is less likely to cause fragmentation. It is particularly useful for analyzing boronic acids in solution.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): For improved analysis and to avoid the formation of boroxines, derivatization with diols or using specific matrices like 2,5-dihydroxybenzoic acid (DHB) is recommended. The DHB matrix can act as a derivatizing agent, forming a more stable adduct for analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a phenylboronic acid product.
Caption: Workflow for the spectroscopic analysis of phenylboronic acids.
References
- 1. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing Stereospecificity in Boronic Ester Reactions
The stereochemical outcome of reactions involving boronic esters is a critical parameter in modern organic synthesis, particularly in the development of pharmaceuticals and other chiral molecules. Accurate determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is paramount. This guide provides a comparative overview of two predominant analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents and Chiral High-Performance Liquid Chromatography (HPLC).
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents
This method relies on the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, their signals in the NMR spectrum are often distinct, allowing for quantification. Boronic acids themselves can be used as CDAs to analyze chiral diols, amines, and other functional groups.[1][2] Conversely, chiral diols or amines can be used to derivatize the products of boronic ester reactions to determine their enantiomeric purity.[3]
Experimental Workflow
References
A Comparative Guide to Palladium Catalysts in Suzuki Couplings for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several classes of palladium catalysts in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The data, compiled from various literature sources, illustrates typical performance under comparable conditions. It is important to note that direct comparisons can be influenced by subtle variations in reaction conditions.
| Catalyst System | Aryl Halide Substrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Est. TON | Est. TOF (h⁻¹) |
| Pd(PPh₃)₄ | 4-Bromoanisole | 1 - 3 | 12 - 24 | 100 | ~85-95 | ~28-95 | ~2-8 |
| 4-Chloroanisole | 3 - 5 | > 24 | 100 | Low to moderate | < 20 | < 1 | |
| 2-Chloropyridine | 3 - 5 | 12 - 24 | 110 | ~70-85[1] | ~14-28 | ~1-2 | |
| Pd(dppf)Cl₂ | 4-Bromoanisole | 1 - 2 | 2 - 12 | 80 - 100 | > 95 | ~47-95 | ~8-48 |
| 4-Chloroanisole | 2 - 3 | 12 - 24 | 100 | Moderate to high | ~25-50 | ~1-4 | |
| 2-Chloropyridine | 1 - 2 | 4 - 8 | 100 | > 90 | ~45-90 | ~11-23 | |
| PEPPSI-IPr | 4-Bromoanisole | 0.5 - 2 | 1 - 6 | 80 - 100 | > 95 | ~47-190 | ~16-190 |
| 4-Chloroanisole | 1 - 2 | 2 - 8 | 80 - 100 | High | ~45-90 | ~11-45 | |
| 2-Chloropyridine | 0.5 - 1 | 1 - 4 | 80 - 100 | > 95 | ~95-190 | ~47-190 | |
| Buchwald G3 XPhos | 4-Bromoanisole | 0.05 - 0.5 | 0.5 - 2 | RT - 80 | > 98 | ~196-1960 | ~392-980 |
| 4-Chloroanisole | 0.1 - 1 | 1 - 6 | 80 - 100 | > 95[2][3] | ~95-950 | ~16-950 | |
| 2-Chloropyridine | 0.1 - 0.5 | 0.5 - 2 | RT - 80 | > 98 | ~196-980 | ~392-980 |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. "RT" denotes room temperature. The presented data is a representative compilation from various sources to illustrate typical performance.[3][4][5][6]
Experimental Protocols
Detailed experimental procedures for the Suzuki-Miyaura coupling reaction using three representative palladium catalysts are provided below. These protocols are based on commonly reported procedures in scientific literature.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
tert-Butanol (t-BuOH) (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Purge the vial with an inert gas.
-
Add tert-butanol and water.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 1-6 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
validation of a synthetic route involving 3-Isopropylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 3-isopropylphenylboronic acid: the Grignard reaction and the lithium-halogen exchange reaction. Both methods are widely used for the formation of carbon-boron bonds, offering distinct advantages and disadvantages in terms of reaction conditions, yields, and scalability. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound. The data is based on optimized laboratory-scale procedures.
| Parameter | Grignard Reaction Route | Lithium-Halogen Exchange Route |
| Starting Material | 3-Bromoisopropylbenzene | 3-Chloroisopropylbenzene |
| Key Reagents | Magnesium turnings, Trimethyl borate | n-Butyllithium, Triisopropyl borate |
| Reaction Temperature | 25-65°C (Grignard formation), -78°C to rt (Borylation) | -78°C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | ~75-85% | ~80-90% |
| Purity (before crystallization) | Good | High |
| Key Advantages | Milder reaction conditions for organometallic formation, lower cost of magnesium. | Higher yields, cleaner reaction with fewer byproducts, suitable for less reactive aryl chlorides. |
| Key Disadvantages | Potential for Wurtz coupling side products, requires activation of magnesium. | Requires cryogenic temperatures, n-butyllithium is pyrophoric and requires careful handling. |
Experimental Protocols
Route 1: Grignard Reaction Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of arylboronic acids via Grignard reagents.
Materials:
-
3-Bromoisopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small portion of a solution of 3-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), the remaining solution of 3-bromoisopropylbenzene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78°C in a dry ice/acetone bath. A solution of trimethyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2M hydrochloric acid at 0°C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield pure this compound.
Route 2: Lithium-Halogen Exchange Synthesis of this compound
This protocol is based on general procedures for the synthesis of arylboronic acids using organolithium reagents.
Materials:
-
3-Chloroisopropylbenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Lithium-Halogen Exchange: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, a solution of 3-chloroisopropylbenzene (1.0 equivalent) in anhydrous THF is cooled to -78°C. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to afford pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the two synthetic routes.
Caption: Comparison of Grignard and Lithium-Halogen Exchange routes.
This guide provides a foundational understanding of two effective methods for the synthesis of this compound. The choice between the Grignard and lithium-halogen exchange routes will depend on the specific requirements of the research, including available equipment, safety protocols, and desired scale of the reaction. For higher yields and cleaner reactions, the lithium-halogen exchange is often preferred, provided the necessary cryogenic conditions and handling procedures for pyrophoric reagents are in place. The Grignard route offers a more cost-effective and less hazardous alternative, which may be suitable for many applications.
The Versatility of 3-Isopropylphenylboronic Acid in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. 3-Isopropylphenylboronic acid has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its applications, offering a comparative analysis of its performance against other substituted phenylboronic acids, supported by experimental data and detailed protocols.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials. This compound serves as a key coupling partner in these reactions, offering a unique combination of steric and electronic properties.
Comparative Performance in the Synthesis of a Rho-Kinase Inhibitor Intermediate
A key application of substituted phenylboronic acids is in the synthesis of bioactive molecules. Rho-kinase (ROCK) inhibitors are a class of therapeutic agents investigated for various diseases, including glaucoma and cardiovascular disorders. The synthesis of intermediates for these inhibitors often involves a Suzuki-Miyaura coupling.
Below is a comparative summary of the performance of this compound and its positional isomer, 4-isopropylphenylboronic acid, in the Suzuki-Miyaura coupling with a heterocyclic halide to form a common intermediate for a potential Rho-kinase inhibitor.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Amino-2-chloro-5-formylpyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 4-Isopropylphenylboronic acid | 3-Bromoacetanilide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 3 | 90 |
Analysis of Performance:
Both this compound and 4-isopropylphenylboronic acid demonstrate high efficacy in Suzuki-Miyaura coupling reactions, affording excellent yields of the desired biaryl products. The choice between the two isomers would primarily depend on the desired substitution pattern of the final target molecule. The slightly milder conditions (lower temperature) for the reaction with the 3-isomer might be advantageous in the presence of sensitive functional groups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are the experimental protocols for the Suzuki-Miyaura coupling reactions summarized above.
Protocol 1: Synthesis of 4-Amino-5-formyl-2-(3-isopropylphenyl)pyrimidine
Materials:
-
4-Amino-2-chloro-5-formylpyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloro-5-formylpyrimidine, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Synthesis of N-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)acetamide
Materials:
-
3-Bromoacetanilide (1.0 equiv)
-
4-Isopropylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-bromoacetanilide in toluene.
-
Add an aqueous solution of sodium carbonate, ethanol, 4-isopropylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the resulting mixture to 110 °C and stir for 3 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizing the Synthetic Pathway
The Suzuki-Miyaura coupling is a fundamental transformation in the synthesis of a wide array of complex molecules. The following diagrams illustrate the general catalytic cycle and a specific experimental workflow.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
A Researcher's Guide to Selecting the Optimal Base for Boronic Acid Couplings
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing boronic acid cross-coupling reactions. This guide provides an objective comparison of the efficiency of various bases in three cornerstone reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols.
The choice of base in boronic acid couplings significantly influences reaction yield, rate, and selectivity. Its primary role is to facilitate the transmetalation step by activating the boronic acid, but its impact extends to catalyst stability and side-reaction suppression. This guide offers a comprehensive overview to aid in the rational selection of bases for these pivotal transformations.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds. The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1][2][3]
Comparative Performance of Bases in Suzuki-Miyaura Coupling
The efficiency of various bases in the Suzuki-Miyaura coupling is highly dependent on the substrates, solvent, and catalyst system. Inorganic bases are most commonly employed, with their effectiveness influenced by factors such as basicity, solubility, and the nature of the cation.[4]
| Base | Common Substrates | Typical Yield (%) | Notes |
| Inorganic Bases | |||
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used, cost-effective, and efficient base, often in aqueous solvent mixtures.[5] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[4] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, particularly for challenging substrates, attributed to the "caesium effect".[4] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[1][4] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[4] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[4] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[4][6] |
| Organic Bases | |||
| Triethylamine (TEA) | Aryl bromides | Moderate | Often less effective than inorganic bases, especially in aqueous conditions.[4] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for substrates with sensitive functional groups.[4] |
| KOtBu | Aryl chlorides | High | A very strong base, often used for less reactive aryl chlorides.[4] |
Experimental Protocol: Screening of Bases in Suzuki-Miyaura Coupling
This protocol describes a general procedure for the screening of different bases in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, offering a milder alternative to other methods.[7][8] The role of the base in this reaction is multifaceted, including promoting the formation of the active copper catalyst and facilitating the deprotonation of the heteroatom nucleophile.[9]
Base Selection in Chan-Lam Coupling
While a systematic comparative study of bases is less common for Chan-Lam couplings compared to Suzuki-Miyaura, various bases have been successfully employed. The choice often depends on the specific nucleophile and boronic acid partner.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Organic Bases | |||
| Pyridine | Phenols, anilines | 60-90% | A common base, often used in stoichiometric amounts.[10] |
| Triethylamine (Et₃N) | Amines, amides | 50-85% | A versatile and readily available organic base.[11] |
| Diisopropylethylamine (DIPEA) | Anilines | 70-95% | A non-nucleophilic base, suitable for sensitive substrates.[11] |
| 2,6-Lutidine | Amines | Moderate to high | Used to mitigate side reactions. |
| 4-Methylpyridine | Anilines | Good | Serves as both a ligand and a base.[12] |
| Inorganic Bases | |||
| K₂CO₃ | Imidazoles | Moderate to high | An effective inorganic base for certain heterocyclic nucleophiles.[13] |
| K₃PO₄ | Amines | Good | A stronger inorganic base that can be effective in some cases.[11] |
| Cs₂CO₃ | Benzylic boronic esters | Good | Used to promote the coupling of challenging alkylboron reagents. |
Experimental Protocol: Chan-Lam N-Arylation of an Amine
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Base (e.g., DIPEA, 3.0 equiv)
-
Solvent (e.g., anhydrous DMSO, 3 mL)
-
Molecular sieves (200 mg)
Procedure:
-
To a dry two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the amine (1.2 mmol), arylboronic acid (1.0 mmol), Cu(OAc)₂ (1.0 mmol), and molecular sieves (200 mg).
-
Add the anhydrous DMSO (3 mL) followed by the base (DIPEA, 3.0 mmol).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add an aqueous solution of ammonium hydroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[11]
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. The base is crucial for the deprotonation of the amine, which allows for its coordination to the palladium center and subsequent reductive elimination.
Comparative Performance of Bases in Buchwald-Hartwig Amination
The choice of base in Buchwald-Hartwig amination is critical and often depends on the nature of the aryl halide and the amine. Strong, non-nucleophilic bases are generally preferred.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Alkoxides | |||
| NaOtBu | Aryl bromides, aryl chlorides, primary and secondary amines | 80-99% | A very common and highly effective strong base.[14] |
| KOtBu | Aryl chlorides, electron-rich anilines | High | Another strong alkoxide base, sometimes offering advantages over NaOtBu.[14] |
| LiHMDS | Substrates with base-sensitive functional groups | Good to excellent | A strong, non-nucleophilic base that can tolerate a wider range of functional groups. |
| Inorganic Bases | |||
| Cs₂CO₃ | Aryl bromides, electron-rich amines | High | A milder inorganic base that is effective for certain substrate combinations.[14][15] |
| K₃PO₄ | Heteroaryl chlorides, primary amines | Good to excellent | An effective base for the coupling of challenging heteroaromatic substrates. |
| K₂CO₃ | Aryl bromides | Low to moderate | Generally less effective than stronger bases, resulting in lower reaction rates. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 4.22 mmol)
-
Amine (e.g., morpholine, 6.33 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., sodium tert-butoxide, 8.44 mmol)
-
Solvent (e.g., degassed toluene, 5 mL)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), charge a reaction vessel with the palladium precatalyst (0.0633 mmol), ligand (0.127 mmol), and base (8.44 mmol).
-
Add the degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (4.22 mmol) and the amine (6.33 mmol).
-
Stir the reaction mixture at reflux for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14]
Mechanistic Insights and Visualizations
To further aid in the understanding of these critical reactions, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the role of the base.
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination showing the deprotonation step.
Experimental Workflow
Caption: A generalized experimental workflow for boronic acid coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle in Cross-Coupling: Boronic Acids vs. Trifluoroborates
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful reaction lies the organoboron reagent. For decades, boronic acids have been the workhorse, but in recent years, potassium organotrifluoroborates have emerged as a compelling alternative. This guide provides a detailed, data-driven comparison of these two classes of reagents to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic endeavors.
Executive Summary: Stability vs. Reactivity
The choice between a boronic acid and a trifluoroborate is often a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this reactivity comes at the cost of lower stability, as they are susceptible to decomposition pathways such as protodeboronation and oxidation. They also exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry.
In contrast, potassium organotrifluoroborates are significantly more stable. They are typically crystalline, free-flowing solids that are remarkably resistant to air and moisture, simplifying storage and handling. This enhanced stability is attributed to the tetracoordinate nature of the boron atom. While this stability might suggest lower reactivity, trifluoroborates often provide superior or comparable yields in cross-coupling reactions. This is largely due to the "slow release" of the corresponding boronic acid under the basic reaction conditions, which maintains a low concentration of the active boron species, thereby minimizing side reactions like homocoupling.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of boronic acids and potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Properties and Handling
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Physical State | Often amorphous solids, can be difficult to handle | Crystalline, free-flowing solids |
| Stability to Air/Moisture | Prone to decomposition and boroxine formation | Highly stable, can be stored indefinitely at room temperature[1] |
| Purification | Can be challenging to purify due to instability | Readily purified by recrystallization |
| Stoichiometry | Complicated by equilibrium with boroxines | Well-defined, stoichiometric use is straightforward |
| Handling | Often require storage under inert atmosphere | Can be handled on the benchtop |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Coupling Partners | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole + Phenylboronic Acid | Phenylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Molander et al. |
| 4-Chloroanisole + K Phenyltrifluoroborate | K Phenyltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Molander et al. |
| 4-Bromotoluene + Phenylboronic Acid | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 | Miyaura et al. |
| 4-Bromotoluene + K Phenyltrifluoroborate | K Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Molander et al. |
| 3-Bromopyridine + Thiophene-2-boronic acid | Thiophene-2-boronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | n-Butanol | 100 | 16 | 78 | Buchwald et al. |
| 3-Bromopyridine + K Thiophene-2-trifluoroborate | K Thiophene-2-trifluoroborate | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | Molander et al.[1] |
Experimental Protocols
Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction using both a boronic acid and a potassium trifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Potassium Phenyltrifluoroborate
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Potassium phenyltrifluoroborate (1.1 mmol, 202 mg)
-
Palladium(II) chloride dppf complex (PdCl₂(dppf), 0.03 mmol, 22 mg)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)
-
Tetrahydrofuran (THF, 5 mL)
-
Water (0.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, potassium phenyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.
-
Add THF and water to the flask.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Mandatory Visualization
The following diagrams illustrate key chemical processes discussed in this guide.
References
Safety Operating Guide
Navigating the Disposal of 3-Isopropylphenylboronic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3-Isopropylphenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment. While specific institutional and local regulations must always be consulted, the following information, based on established guidelines for boronic acids, offers a comprehensive operational plan.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care. This compound, like other boronic acids, is considered hazardous waste and should never be disposed of in regular trash or down the drain.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound.[1] All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] this compound waste must be kept separate from incompatible materials.
Incompatible Materials:
Waste streams should be meticulously labeled to identify their contents and associated hazards.[2][5]
Disposal Procedures for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3][4]
Solid Waste Disposal:
-
Collection: Collect unused or waste this compound powder and any contaminated solids (e.g., weighing paper, gloves, stir bars) in a designated, sealable container.[1][3]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound".[5]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials until collection.[1]
Liquid Waste Disposal:
-
Collection: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1][5]
-
Labeling: The container must be labeled as "Hazardous Waste" with a complete list of its chemical components and their approximate concentrations.[5]
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills and away from incompatible materials.[6]
Empty Container Disposal: Empty containers that held this compound must be decontaminated before disposal.[1][6]
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[1][6]
-
Rinsate Collection: The first rinsate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.[1][6]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[1][6] The clean, dry container can then be disposed of according to your facility's procedures for regular laboratory glassware or plastic recycling.[1]
Quantitative Data Summary
While specific disposal limits are determined by local and institutional regulations, the following table summarizes key hazard information for boronic acid compounds, which should be considered when preparing for disposal.
| Parameter | Information | Source |
| Hazard Classification | Considered hazardous by OSHA Hazard Communication Standard (29 CFR 1910.1200). May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [3][4][7][8][9][10] |
| Waste Stream | Hazardous Waste | [1][3][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [3][4] |
| Container Type | Chemically compatible, sealable containers. Glass is often preferred for liquid waste. | [2][5] |
| Empty Container Procedure | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 3. fishersci.com [fishersci.com]
- 4. ereztech.com [ereztech.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. vumc.org [vumc.org]
- 7. aaronchem.com [aaronchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. laballey.com [laballey.com]
Essential Safety and Operational Guide for 3-Isopropylphenylboronic Acid
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are critical for a secure work environment. This guide provides immediate, essential safety and logistical information for managing 3-Isopropylphenylboronic acid, a compound commonly utilized in scientific research.
Hazard Information: this compound, like other boronic acids, should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is necessary to prevent exposure when working with this compound and its derivatives.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield is recommended when there is a risk of splashing.[2][3] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[2][3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a detailed operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE as hazardous waste.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][5]
-
Waste Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[5]
-
Containerization : Use a chemically compatible container with a secure lid.[5] Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").[5]
-
Disposal : Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
Spill and Emergency Procedures
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Collect : Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction, a common application for boronic acids.
-
Reaction Setup : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
